Stevisalioside A
Description
structure given in first source; isolated from the roots of Stevia salicifolia
Properties
CAS No. |
142934-44-9 |
|---|---|
Molecular Formula |
C35H50O15 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
[3,4-diacetyloxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl] 11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C35H50O15/c1-15-11-35-10-7-21-33(4,29(35)24(42)22(15)18(39)12-35)8-6-9-34(21,5)32(44)50-31-28(47-17(3)38)27(46-16(2)37)26(20(13-36)48-31)49-30-25(43)23(41)19(40)14-45-30/h19-31,36,40-43H,1,6-14H2,2-5H3 |
InChI Key |
DYJKTUJXLVAKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(C(C(=C)C4)C(=O)C5)O)C)C)CO)OC6C(C(C(CO6)O)O)O |
Synonyms |
ent-11beta-hydroxy-13-oxoatis-16-en-19-oic acid alpha-L-arabinopyranosyl-(1-4)-2',3'-diacetyl-beta-D-glucopyranosyl ester stevisalioside A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Stevioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure of stevioside, a naturally occurring sweet-tasting diterpene glycoside extracted from the leaves of Stevia rebaudiana. This document details its molecular composition, stereochemistry, and physicochemical properties, and provides comprehensive experimental protocols for its extraction, purification, and structural elucidation. Furthermore, it delves into the molecular interactions of stevioside with taste receptors, offering insights into the signaling pathways that elicit its characteristic sweet taste and bitter aftertaste.
Chemical Structure and Properties of Stevioside
Stevioside is a glycoside of the diterpene steviol. Its structure consists of a central steviol aglycone to which three glucose molecules are attached.[1] One glucose unit is linked to the carboxyl group at C-19 via an ester bond, while a sophorose (a disaccharide of two glucose units) is attached to the hydroxyl group at C-13 through an ether linkage.[2][3]
The systematic IUPAC name for stevioside is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate.[1]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of stevioside.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₀O₁₈ | [1] |
| Molecular Weight | 804.87 g/mol | [1][4] |
| CAS Number | 57817-89-7 | [1] |
| Appearance | White powder | [4] |
| Melting Point | 238-239 °C | [1] |
| Solubility in Water | 1.25 mg/mL | [1] |
| Sweetness (vs. Sucrose) | ~140-300 times | [2][4] |
Structural Diagram
The chemical structure of stevioside is comprised of a steviol aglycone and three glucose units. The connectivity of these components is illustrated in the diagram below.
Experimental Protocols
This section outlines detailed methodologies for the extraction, purification, and structural analysis of stevioside.
Extraction and Purification of Stevioside from Stevia rebaudiana Leaves
This protocol describes a common method for the extraction and purification of stevioside, which can be adapted based on the desired scale and purity.
2.1.1. Materials and Reagents
-
Dried and powdered Stevia rebaudiana leaves
-
Distilled water
-
Ethanol (96%) or Methanol
-
n-Butanol
-
Activated charcoal
-
Cation and anion exchange resins
-
Celite (filter aid)
2.1.2. Extraction Procedure
-
Hot Water Extraction: Mix the powdered stevia leaves with distilled water (e.g., a 1:15 solid-to-liquid ratio). Heat the mixture to 60-80°C and stir for 1-4 hours.[5][6]
-
Filtration: Cool the extract and filter through a suitable filter medium to remove solid plant material.
-
Decolorization: Add activated charcoal to the filtrate and stir for 30-60 minutes to remove pigments. Filter the mixture to remove the charcoal.
2.1.3. Purification Procedure
-
Ion Exchange Chromatography: Pass the decolorized extract through a column packed with a cation exchange resin followed by a column with an anion exchange resin to remove ionic impurities.
-
Solvent Partitioning: Concentrate the eluate under reduced pressure. Perform a liquid-liquid extraction with n-butanol. The steviol glycosides will preferentially partition into the butanol phase.
-
Crystallization: Concentrate the butanol extract under vacuum. Add a non-solvent (e.g., methanol) to induce crystallization of stevioside.
-
Drying: Collect the crystals by filtration and dry them under vacuum.
The general workflow for this process is depicted below.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of stevioside.
2.2.1. Sample Preparation
Dissolve a purified sample of stevioside (5-10 mg) in a suitable deuterated solvent (e.g., pyridine-d₅ or DMSO-d₆) in an NMR tube.
2.2.2. NMR Experiments
Acquire the following spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz):
-
1D NMR:
-
¹H NMR: To identify the proton signals and their multiplicities.
-
¹³C NMR: To identify the carbon signals.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages and the attachment points of the sugar units to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.
-
2.2.3. Data Analysis
Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the structure of stevioside, including the stereochemistry and the β(1→2) glycosidic linkage in the sophorose moiety.[7]
Mass Spectrometry Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of stevioside, further confirming its structure.
2.3.1. Instrumentation
Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an appropriate ionization source, typically Electrospray Ionization (ESI).[8]
2.3.2. Experimental Conditions
-
Ionization Mode: Negative ion mode is often preferred for steviol glycosides.
-
Sample Introduction: Infuse the sample solution directly or introduce it via liquid chromatography (LC-MS).
-
MS Scan Mode: Acquire full scan mass spectra to determine the molecular ion ([M-H]⁻).
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns. Key fragments correspond to the loss of glucose units.[9][10]
2.3.3. Data Analysis
The exact mass measurement from the full scan spectrum will confirm the molecular formula. The fragmentation pattern in the MS/MS spectrum will corroborate the sequence and linkage of the sugar units.
Interaction with Taste Receptors and Signaling Pathways
The sweet taste of stevioside is mediated by its interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells.[11][12] The bitter aftertaste is attributed to its activation of the TAS2R4 and TAS2R14 bitter taste receptors.[13][14]
Sweet Taste Signaling Pathway
The binding of stevioside to the T1R2/T1R3 receptor initiates a downstream signaling cascade.
This activation of the T1R2/T1R3 receptor by stevioside leads to the dissociation of the G-protein gustducin.[15][16] The Gβγ subunits activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increased Ca²⁺ concentration opens the TRPM5 channel, leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception of sweetness to the brain.[15][16]
Bitter Taste Signaling Pathway
The interaction of stevioside with the TAS2R4 and TAS2R14 bitter taste receptors also triggers a G-protein-mediated signaling cascade, similar to the sweet taste pathway, ultimately leading to the perception of bitterness. The co-activation of both sweet and bitter receptors contributes to the unique taste profile of stevioside.[13][14]
References
- 1. Stevioside | C38H60O18 | CID 442089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 3. Stevioside | 57817-89-7 [chemicalbook.com]
- 4. Stevioside - Wikipedia [en.wikipedia.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. nutrafoods.eu [nutrafoods.eu]
- 11. researchgate.net [researchgate.net]
- 12. Sensing via Intestinal Sweet Taste Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Biosynthesis pathway of steviol glycosides in Stevia rebaudiana
An In-depth Technical Guide to the Biosynthesis Pathway of Steviol Glycosides in Stevia rebaudiana
Introduction
Stevia rebaudiana Bertoni, a perennial herb of the Asteraceae family, is renowned for its leaves which produce a unique class of secondary metabolites known as steviol glycosides (SGs).[1][2][3] These compounds are tetracyclic diterpenoid glycosides, characterized by a central steviol backbone to which various sugar moieties are attached.[4] SGs are esteemed for their intense sweetness, which can be 30 to 320 times greater than that of sucrose, while being non-caloric and non-mutagenic.[4][5] The two principal SGs found in the leaves are stevioside and rebaudioside A.[1][2][3] The biosynthesis of these complex molecules is a multi-step enzymatic process that occurs across different subcellular compartments, beginning in the plastids and concluding with storage in the vacuoles.[4][5] This guide provides a detailed examination of this pathway, intended for researchers and professionals in biochemistry, plant science, and drug development.
The Core Biosynthesis Pathway
The synthesis of SGs is a complex, 16-step enzymatic process that originates from primary metabolites.[3] It can be broadly divided into three major stages: the formation of isoprenoid precursors via the methylerythritol-4-phosphate (MEP) pathway in the plastids, the synthesis and modification of the diterpene skeleton in the endoplasmic reticulum, and the final glycosylation steps in the cytosol.[4][6]
Upstream MEP Pathway: Synthesis of Isoprenoid Precursors
The journey begins in the chloroplasts with the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from pyruvate and glyceraldehyde 3-phosphate.[4][5][7] This pathway involves seven key enzymatic reactions.[3][6] The enzymes DXS and DXR are considered important and potentially rate-limiting steps in the MEP pathway.[6]
Diterpenoid Backbone Synthesis and Modification
IPP and DMAPP are condensed to form the 20-carbon precursor geranylgeranyl diphosphate (GGDP), the building block for all diterpenoids.[8] The pathway then proceeds through two cyclization steps catalyzed by ent-copalyl diphosphate synthase (CDPS) and ent-kaurene synthase (KS) to produce ent-kaurene.[8][9] This part of the pathway is shared with the biosynthesis of gibberellins (GA), a class of plant hormones.[1][3][10]
The intermediate ent-kaurene is transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidations by cytochrome P450 monooxygenases.[4] First, ent-kaurene oxidase (KO) converts it to ent-kaurenoic acid.[4][8] At this point, the pathway diverges. For GA synthesis, ent-kaurenoic acid is hydroxylated at the C7 position. For SG synthesis, the enzyme ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates the molecule at the C13 position to produce steviol.[1][3][8] This is considered the first committed step of the SG biosynthesis pathway.[1][3][10]
Cytosolic Glycosylation
The final stage involves a series of glycosylation reactions in the cytosol, where UDP-dependent glycosyltransferases (UGTs) sequentially add glucose units to the steviol aglycone.[4][8] These enzymes transfer a sugar residue from an activated donor, typically UDP-glucose, to the acceptor molecule.[8]
The process for forming stevioside and rebaudioside A is as follows:
-
UGT85C2 initiates the process by adding a glucose molecule to the C13-hydroxyl group of steviol, forming steviolmonoside.[9][11] This is considered a key regulatory step.[8]
-
An uncharacterized UGT then adds a second glucose to the C13-glucose of steviolmonoside, resulting in steviolbioside.[1][3]
-
UGT74G1 adds a glucose molecule to the C19-carboxyl group of steviolbioside to produce stevioside.[1][3][9]
-
UGT76G1 catalyzes the final step, adding a third glucose to the C13-bound glucose of stevioside, converting it to rebaudioside A.[1][3][9][12]
The resulting SGs are then transported and stored in the cell's vacuole.[4][5]
Data Presentation
Table 1: Key Enzymes in Steviol Glycoside Biosynthesis
| Enzyme Abbreviation | Full Name | Step Catalyzed | Subcellular Location |
| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Pyruvate + G3P → DXP | Plastid |
| DXR | DXP reductoisomerase | DXP → MEP | Plastid |
| CDPS | ent-copalyl diphosphate synthase | GGDP → ent-copalyl diphosphate | Plastid |
| KS | ent-kaurene synthase | ent-copalyl diphosphate → ent-kaurene | Plastid |
| KO | ent-kaurene oxidase | ent-kaurene → ent-kaurenoic acid | Endoplasmic Reticulum |
| KAH | ent-kaurenoic acid 13-hydroxylase | ent-kaurenoic acid → Steviol | Endoplasmic Reticulum |
| UGT85C2 | UDP-glycosyltransferase 85C2 | Steviol → Steviolmonoside | Cytosol |
| UGT74G1 | UDP-glycosyltransferase 74G1 | Steviolbioside → Stevioside | Cytosol |
| UGT76G1 | UDP-glycosyltransferase 76G1 | Stevioside → Rebaudioside A | Cytosol |
(Data compiled from multiple sources, including[1],[4],[9],[6],[13])
Table 2: Typical Concentration of Major Steviol Glycosides in Stevia rebaudiana Leaves
| Steviol Glycoside | Concentration (% of Dry Leaf Weight) | Relative Sweetness to Sucrose | Taste Profile |
| Stevioside | 5 - 10% | ~200-300x | Sweet with a slight bitterness/aftertaste |
| Rebaudioside A | 2 - 4% | ~200-300x | Sweeter, less bitter than stevioside |
| Rebaudioside C | 1 - 2% | - | - |
| Dulcoside A | 0.5 - 1% | - | - |
| Rebaudioside M | < 0.1% | High | Significantly less bitter, sugar-like taste |
(Data compiled from sources[14],[8])
Table 3: Molecular Docking Affinities of Key Enzymes with Pathway Substrates
| Enzyme | Ligand | Interaction Affinity (kcal mol⁻¹) |
| KAH | Steviol | -9.23 |
| KAH | Steviolmonoside | -9.07 |
| KAH | ent-Kaurenoic Acid | -8.07 |
(Data from in silico analysis presented in[15])
Experimental Protocols
Protocol 1: Quantification of Biosynthesis Gene Transcripts by qRT-PCR
This protocol provides a method for quantifying the expression levels of genes involved in the SG biosynthesis pathway.[16]
-
RNA Extraction:
-
Harvest fresh leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on a 1% agarose gel to check for intact rRNA bands.
-
-
cDNA Synthesis:
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random hexamer primers according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the target genes (e.g., SrDXS, SrKAH, SrUGT76G1) and a reference gene (e.g., Actin) using primer design software. Primers should amplify a product of 100-200 bp.
-
Prepare the qRT-PCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 µM), diluted cDNA template, and nuclease-free water.
-
Perform the reaction in a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.
-
Protocol 2: In Vitro UGT Enzyme Activity Assay
This protocol outlines a method to measure the activity of UGTs, such as UGT76G1, in converting one SG to another.[17][18]
-
Protein Extraction:
-
Homogenize fresh or frozen Stevia leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude protein extract. (Optional: The target UGT can be purified using affinity chromatography if an antibody or tag is available).
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Enzyme Reaction:
-
Set up the reaction mixture in a microcentrifuge tube containing: reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), acceptor substrate (e.g., 1 mM Stevioside), UDP-glucose (e.g., 2 mM), and the protein extract (10-50 µg).
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of methanol or by boiling.
-
-
Product Analysis:
-
Centrifuge the stopped reaction to pellet precipitated protein.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) as described in Protocol 3.
-
Identify and quantify the product (e.g., Rebaudioside A) by comparing its retention time and peak area to an authentic standard.
-
Enzyme activity can be expressed as the amount of product formed per unit time per mg of protein.
-
Protocol 3: Extraction and Quantification of Steviol Glycosides by HPLC
This protocol describes a standard method for analyzing the SG content in Stevia leaves.[19][20]
-
Sample Preparation and Extraction:
-
Dry Stevia leaves at 40-60°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
Weigh approximately 100 mg of the powder into a tube.
-
Add a known volume (e.g., 10 mL) of an extraction solvent, typically a water/acetonitrile or water/methanol mixture.
-
Extract the SGs by sonicating for 30 minutes or refluxing at 60-70°C for 1 hour.
-
Allow the mixture to cool, then centrifuge to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6). A common isocratic ratio is 32:68 acetonitrile:buffer.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.[19]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40°C or 60°C for optimal separation.[19]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each SG to be quantified (e.g., stevioside, rebaudioside A).
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Identify the SG peaks in the sample chromatogram based on their retention times compared to the standards.
-
Quantify the concentration of each SG in the extract using the calibration curve. Calculate the final content as a percentage of the initial dry leaf weight.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Steviol glycosides from Stevia: biosynthesis pathway review and their application in foods and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 6. connectsci.au [connectsci.au]
- 7. steviashantanu.com [steviashantanu.com]
- 8. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. UDP_Glycosyltransferase [collab.its.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scialert.net [scialert.net]
- 16. Transcript Quantification of Genes Involved in Steviol Glycoside Biosynthesis in Stevia rebaudiana Bertoni by Real-Time Polymerase Chain Reaction (RT-PCR) | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Stevioside Solubility in Organic Solvents: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of stevioside, a natural high-intensity sweetener, in various organic solvents. Understanding the solubility characteristics of stevioside is critical for its extraction, purification, crystallization, and formulation in food, pharmaceutical, and other industrial applications. This document compiles quantitative data, outlines experimental protocols for solubility determination, and illustrates relevant workflows and biological pathways.
Quantitative Solubility Data
The solubility of stevioside is highly dependent on the solvent's polarity and the temperature. While it is known to be soluble in several alcohols, detailed quantitative data is most readily available for ethanol and its aqueous mixtures. Methanol is also widely used as an effective extraction solvent due to its high polarity and lower boiling point, which simplifies its removal.[1] Other solvents like isopropyl alcohol, acetone, and chloroform have been used in the purification and analysis of stevioside, indicating some degree of solubility.[2]
The following tables summarize the quantitative solubility of stevioside in pure solvents and binary mixtures at various temperatures, based on experimental data.
Table 1: Solubility of Stevioside in Pure Solvents (Water and Ethanol) [3][4]
| Temperature (°C) | Solubility in Water (g/L) | Solubility in Ethanol (g/L) |
| 5 | 4.7 | 40.5 |
| 30 | 3.7 | 91.1 |
| 35 | 3.2 | 104.0 |
| 40 | 3.4 | 147.4 |
| 45 | 4.4 | 182.9 |
| 50 | 6.3 | 281.3 |
Note: Stevioside is poorly soluble in water, with solubility not significantly increasing with temperature.[3] In contrast, its solubility in pure ethanol shows a strong positive correlation with temperature.[4]
Table 2: Solubility of Stevioside in Ethanol:Water Binary Mixtures [3]
| Temperature (°C) | Solubility in Ethanol:Water 30:70 (w/w) (g/L) | Solubility in Ethanol:Water 70:30 (w/w) (g/L) |
| 5 | 4.5 | 42.2 |
| 30 | 34.8 | 102.3 |
| 35 | 51.0 | 132.9 |
| 40 | 87.8 | 190.0 |
| 45 | 133.6 | 241.5 |
| 50 | 177.8 | 310.3 |
Note: Solvent mixtures significantly enhance the solubilization of stevioside compared to pure water.[3] The solubility increases with both temperature and the proportion of ethanol in the mixture.[3]
Experimental Protocols
2.1. Protocol for Solubility Determination
The quantitative data presented above was obtained using a standardized method to ensure equilibrium was reached between the solid and liquid phases. The following protocol is based on the methodology described by Celaya et al. (2016).[4]
-
Preparation of Supersaturated Solutions: An excess amount of pre-crystallized, high-purity stevioside (e.g., 4000 mg) is added to a known volume of the solvent (e.g., 10 mL) in sealed tubes.
-
Initial Solubilization: The tubes are sonicated at an elevated temperature (e.g., 50°C for 60 minutes) to facilitate the dissolution process and create a supersaturated solution.
-
Equilibration: The tubes are then placed in a controlled-temperature bath and agitated for an extended period (e.g., 48 hours) at the desired experimental temperatures (e.g., 5°C, 30°C, 35°C, 40°C, 45°C, 50°C) to allow the system to reach thermodynamic equilibrium.
-
Sample Collection and Preparation: After equilibration, the solutions are immediately centrifuged at high speed to separate the undissolved solid from the supernatant.
-
Quantification: A precise volume of the clear supernatant is carefully collected, diluted appropriately with the mobile phase, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved stevioside. An external standard calibration curve is used for accurate quantification.[4]
2.2. General Extraction and Purification Workflow
The principles of stevioside solubility are fundamental to its industrial extraction and purification from Stevia rebaudiana leaves. Alcohols, particularly methanol and ethanol, are common solvents used in these processes.[1][2]
References
Toxicological Assessment of High-Purity Stevioside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive toxicological assessment of high-purity stevioside, a natural, non-caloric sweetener extracted from the leaves of Stevia rebaudiana. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the available safety data, experimental methodologies, and metabolic pathways. All quantitative data is summarized in structured tables for ease of comparison, and key biological processes are visualized using diagrams.
Executive Summary
Metabolism and Pharmacokinetics
Upon oral ingestion, stevioside is not readily absorbed in the upper gastrointestinal tract. It passes intact to the colon, where it is hydrolyzed by the gut microbiota into its aglycone, steviol. Steviol is then absorbed and subsequently metabolized in the liver, primarily through glucuronidation, to form steviol glucuronide. This water-soluble conjugate is then excreted, mainly in the urine. There is no evidence of accumulation of stevioside or its metabolites in the body[2][3].
References
Interaction of Stevioside with biological lipid membranes
An In-Depth Technical Guide on the Interaction of Stevioside with Biological Membranes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Stevioside, a natural glycoside extracted from Stevia rebaudiana, is widely recognized for its intense sweetness and potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-hyperglycemic effects. While its downstream physiological impacts are increasingly documented, the fundamental biophysical interactions between stevioside and the biological lipid membrane remain a largely unexplored area in scientific literature. This technical guide synthesizes the current understanding of stevioside's effects on membrane-associated cellular functions, including intestinal barrier integrity and key signaling pathways. It highlights the significant gap in research concerning direct membrane interaction studies, such as those employing Differential Scanning Calorimetry (DSC) or molecular dynamics simulations. This document provides detailed protocols for relevant cell-based assays, summarizes available quantitative data, and uses visualizations to illustrate established signaling cascades and experimental workflows, thereby serving as a comprehensive resource and a call for future investigation into the membrane biophysics of stevioside.
Introduction: The Membrane Interaction Gap
Stevioside is a large amphiphilic molecule, possessing a hydrophobic diterpene core (steviol) and hydrophilic glucose moieties. This structure suggests a potential for interaction with the lipid bilayer, which could be a primary mechanism initiating its diverse biological effects. However, a thorough review of current literature reveals a notable scarcity of studies employing direct biophysical techniques to characterize this interaction. Research has predominantly focused on the downstream cellular and physiological outcomes following stevioside administration, rather than the initial physical engagement with the cell membrane.
This guide will therefore focus on the well-documented, membrane-related biological effects of stevioside, presenting the established mechanisms and experimental data. It will also underscore the need for future research into the direct biophysical relationship between stevioside and lipid bilayers to fully elucidate its mechanism of action.
Stevioside's Role in Enhancing Intestinal Barrier Function
One of the most significant reported effects of stevioside at the cellular level is its ability to protect and enhance the integrity of the intestinal epithelial barrier, a critical function of the cell membrane and associated protein complexes.
In studies using intestinal porcine epithelial cells (IPEC-J2), pretreatment with stevioside has been shown to mitigate the damage caused by oxidative stress. The key findings indicate that stevioside decreases cell permeability and improves intestinal barrier function by significantly upregulating the expression of tight junction proteins, including claudin-1, occludin, and ZO-1[1][2]. These proteins are integral membrane and membrane-associated proteins that form the paracellular barrier, and their modulation by stevioside points to a significant, albeit likely indirect, interaction with membrane-related functions.
Quantitative Data on Intestinal Barrier Function
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Increased cell viability and proliferation compared to diquat alone. | [1][2] |
| Cell Permeability | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Decreased cell permeability compared to diquat alone. | [1][2] |
| Tight Junction Proteins (claudin-1, occludin, ZO-1) | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Significantly upregulated gene and protein expression compared to diquat alone. | [1][2] |
| Reactive Oxygen Species (ROS) & Malondialdehyde (MDA) | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Significantly reduced ROS and MDA production. | [1][2] |
Modulation of Membrane-Associated Signaling Pathways
Stevioside has been demonstrated to influence key intracellular signaling pathways that are initiated at or near the cell membrane. These pathways are critical for inflammation, apoptosis, and glucose metabolism.
The NF-κB and MAPK Signaling Pathways
Chronic inflammation is heavily mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. Stevioside has been shown to exert anti-inflammatory effects by inhibiting these cascades. In diquat-induced oxidative stress models, stevioside significantly decreased the phosphorylation levels of NF-κB, its inhibitor IκB, and ERK1/2 (a key component of the MAPK pathway)[1][2]. This inhibition leads to a downstream reduction in the secretion and gene expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α[1].
The PI3K/Akt Pathway and Glucose Transport
Stevioside and its related glycosides exhibit insulin-mimetic properties by activating the PI3K/Akt signaling pathway. This activation is crucial for the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, a critical membrane fusion event that facilitates glucose uptake into cells[3][4]. Studies in various cell lines, including rat cardiac fibroblasts and human neuroblastoma cells, have shown that steviol glycosides enhance glucose uptake as effectively as insulin by increasing the phosphorylation of both PI3K and Akt[4]. This suggests that stevioside may interact with membrane receptors or associated proteins to initiate this cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of stevioside's cellular effects.
Cell Culture and Treatment
-
Cell Line: Intestinal Porcine Epithelial Cells (IPEC-J2) are cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% ITS (Insulin-Transferrin-Selenium).
-
Culture Conditions: Cells are maintained in an incubator at 37°C with a 5% CO₂ atmosphere.
-
Experimental Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and grown to 80-90% confluency.
-
Stevioside Pretreatment: The culture medium is replaced with fresh medium containing a specific concentration of stevioside (e.g., 250 μM) and incubated for a set period (e.g., 6 hours)[1][2].
-
Induction of Stress: Following pretreatment, an oxidative stressor like diquat (e.g., 1000 μM) is added to the medium (with stevioside still present) and incubated for the desired experimental duration (e.g., 6 hours)[1][2].
Cell Permeability Assay (FD-4 Assay)
-
Cell Seeding: IPEC-J2 cells are grown on Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Treatment: Cells are treated as described in Protocol 4.1.
-
FD-4 Addition: Fluorescein isothiocyanate-dextran 4 kDa (FD-4) is added to the apical chamber of the Transwell inserts.
-
Incubation: The plates are incubated for a defined period (e.g., 1 hour) at 37°C.
-
Sample Collection: A sample is collected from the basolateral chamber.
-
Quantification: The fluorescence of the basolateral sample is measured using a fluorescence microplate reader. Increased fluorescence indicates higher paracellular permeability.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-occludin, anti-p-NF-κB, anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band densities are quantified using appropriate software.
Conclusion and Future Directions
The available evidence strongly indicates that stevioside exerts significant beneficial effects on membrane-associated functions, particularly in enhancing intestinal barrier integrity and modulating critical signaling pathways like NF-κB/MAPK and PI3K/Akt. These actions contribute to its observed anti-inflammatory and insulin-mimetic properties.
However, the primary mechanism remains elusive. There is a compelling need for foundational research into the direct biophysical interaction of stevioside with lipid membranes. Future studies should employ techniques such as:
-
Differential Scanning Calorimetry (DSC): To determine if stevioside affects the phase transition temperature and enthalpy of model lipid bilayers (e.g., DPPC, DMPC), which would indicate insertion or surface interaction.
-
Fluorescence Spectroscopy: Using probes like DPH or Laurdan to measure changes in membrane fluidity and polarity upon stevioside interaction.
-
Langmuir Monolayers: To study the ability of stevioside to penetrate or interact with a lipid monolayer at an air-water interface.
-
Molecular Dynamics (MD) Simulations: To model the precise orientation, location, and energetic favorability of stevioside within a lipid bilayer at an atomistic level.
Elucidating these fundamental interactions is a critical next step for the scientific and drug development communities. A comprehensive understanding of how stevioside engages with the cell membrane will not only clarify its mechanism of action but also unlock its full potential for therapeutic applications.
References
- 1. Exploring stevioside binding affinity with various proteins and receptors actively involved in the signaling pathway and a future candidate for diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Stevioside Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of emerging research on novel derivatives of stevioside, a natural sweetener isolated from Stevia rebaudiana. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising new chemical entities. The transition from a well-known natural sweetener to a source of potential therapeutic agents marks a significant step in natural product-based drug discovery.
Introduction: From Sweetener to Therapeutic Scaffold
Stevioside and its aglycone, steviol, are diterpenoid glycosides that have gained global recognition as non-caloric sweeteners.[1] Beyond their sweetness, these natural products possess a range of interesting biological properties, including anti-inflammatory, antioxidant, antidiabetic, and antihypertensive effects.[2][3] This has spurred medicinal chemists to utilize the rigid diterpene core of steviol and isosteviol (a rearranged isomer of steviol) as a scaffold for the synthesis of novel derivatives with enhanced and selective pharmacological activities.[4] This guide focuses on the latest advancements in this field, with a particular emphasis on derivatives exhibiting potent anticancer and anti-inflammatory properties.
Synthesis and Biological Activity of Novel Derivatives
Recent synthetic efforts have produced a diverse library of stevioside derivatives with significant therapeutic potential. The primary strategy involves the hydrolysis of the glycosidic bonds of stevioside to liberate the diterpenoid scaffolds (steviol or isosteviol), which are then subjected to chemical modifications.[2]
Anticancer Derivatives
A significant breakthrough in this area is the development of a library of over 50 complex compounds derived from stevioside.[2] Screening of this library against various cancer cell lines led to the identification of a highly promising and selective anticancer agent, designated SteviX4 .[2]
SteviX4, a propiolamide-bearing derivative, demonstrates potent, double-digit nanomolar activity against susceptible cancer cell lines and exhibits a remarkable selectivity, with a greater than 180-fold difference in activity between sensitive and non-susceptible cell lines.[2] The biological activity of SteviX4 and several key analogues is summarized in Table 1. Further studies have identified other steviol derivatives with potent antiproliferative activity against various cancer cell lines.[4][5]
Table 1: Anticancer Activity of SteviX4 and Its Derivatives [2]
| Compound | OPM-2 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Selectivity Fold (OPM-2 vs HCT-116) |
| SteviX4 | 0.046 | 0.054 | >10 | >180 |
| 28 (Acrylamide) | >10 | >10 | >10 | - |
| 29 (Chloroacetamide) | 0.22 | 0.26 | 0.69 | 3.1 |
| 31 (Acetamide) | >10 | >10 | >10 | - |
| 32 (Ester) | >10 | >10 | >10 | - |
| 33 | 0.067 | 0.075 | >10 | >149 |
| 45 (Amine) | 0.075 | 0.091 | >10 | >133 |
Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Derivatives
Stevioside and its derivatives, particularly isosteviol, have demonstrated significant anti-inflammatory effects.[3] The primary mechanism involves the inhibition of key inflammatory signaling pathways such as NF-κB, ERK, and MAPK.[3] Studies on lipopolysaccharide (LPS)-induced inflammation in cell models have shown that stevioside can significantly suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β by interfering with the IKKβ and NF-κB signaling pathway.[6][7]
Table 2: Anti-inflammatory Activity of Stevioside Derivatives [3]
| Derivative | Cell/Animal Model | Inducer | Dosage | Observed Effect/Mechanism |
| Stevioside | Caco-2 cells | LPS | 0.001–1 mmol/L | Alleviated inflammation via IκBα/NF-κB signaling pathway |
| Steviol | Caco-2 cells | LPS | 0.1–100 µmol/L | Alleviated inflammation via IκBα/NF-κB signaling pathway |
| Isosteviol | Mouse models | Various | - | Exhibited good anti-inflammatory effects |
Signaling Pathways and Mechanisms of Action
The biological activities of novel stevioside derivatives are underpinned by their interaction with specific cellular signaling pathways.
GPX4-Mediated Ferroptosis in Cancer
The selective anticancer activity of SteviX4 is attributed to its interaction with Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent programmed cell death.[2] The propiolamide "warhead" of SteviX4 is critical for this activity, as modifications to this group dramatically reduce its anticancer effects.[2] By inhibiting GPX4, SteviX4 induces lipid peroxidation and subsequent ferroptotic cell death in susceptible cancer cells.
References
- 1. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Selective Anticancer Agent from a Collection of Complex-And-Diverse Compounds Synthesized from Stevioside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Stevioside Isolation from Stevia rebaudiana
Introduction
Stevia rebaudiana Bertoni is a perennial shrub whose leaves contain a variety of high-potency, low-calorie sweetening compounds known as steviol glycosides.[1][2] Among these, stevioside and rebaudioside A are the most abundant.[1] Stevioside is approximately 300 times sweeter than sucrose, making it a highly sought-after natural sweetener for the food, beverage, and pharmaceutical industries.[1][3] However, crude extracts often contain pigments, lipids, and other glycosides that can impart a bitter aftertaste.[1] Therefore, effective extraction and purification protocols are critical to obtaining high-purity stevioside suitable for commercial and research applications. This document provides a detailed protocol for the extraction of stevioside from dried Stevia leaves, followed by a multi-step purification process designed to yield a product with high purity.
Data Presentation: Comparison of Extraction Methodologies
The choice of extraction method significantly impacts the yield and purity of the final stevioside product. Various techniques have been developed, ranging from conventional solvent-based methods to more advanced approaches.[1] A summary of yields from different methods is presented below.
| Extraction Method | Solvent/Conditions | Stevioside Yield (%) | Rebaudioside A Yield (%) | Purity | Reference |
| Conventional (Reflux) | Methanol | 6.54 | 1.20 | Not Specified | [1] |
| Ultrasound-Assisted | Methanol | 4.20 | 1.98 | Not Specified | [1] |
| Microwave-Assisted (MAE) | Not Specified | 8.64 | 2.34 | Not Specified | [1] |
| Pressurized Hot Water (PHWE) & Membrane Filtration | Water | 9.05 | 0.20 | 97.66% (Stevioside) | [4] |
| Hot Water Extraction & Purification | Water | 0.496 (as crystals from 100g leaves) | Not Specified | Not Specified | [5] |
| Percolation | 35% Ethanol, 70°C | Optimized for kinetics | Optimized for kinetics | Not Specified | [6] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction and purification of stevioside from Stevia leaves.
Caption: Workflow for Stevioside Extraction and Purification.
Detailed Experimental Protocol
This protocol details a conventional method using hot water extraction followed by a series of purification steps including clarification, ion exchange, and crystallization. This approach is cost-effective and avoids the use of large volumes of organic solvents in the initial extraction phase.
1. Materials and Reagents
-
Plant Material: Dried leaves of Stevia rebaudiana, ground to a fine powder (approx. 500-micron).[5]
-
Solvents: Deionized water, Methanol (HPLC grade), Ethanol (95%), n-Butanol.[1][5]
-
Clarification Agents: Calcium hydroxide (Ca(OH)₂), Activated charcoal.[2][5]
-
Chromatography Media: Cation and anion exchange resins.[2][5]
-
Analytical Standards: Stevioside (≥95% purity).
-
HPLC Mobile Phase: Acetonitrile and Sodium Phosphate Buffer.[7][8]
2. Equipment
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chromatography columns
-
Freeze dryer or vacuum oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Extraction Procedure
-
Preparation: Weigh 100 g of dried, powdered Stevia leaves.
-
Hot Water Extraction: Place the powdered leaves into a 2 L flask and add 1.5 L of deionized water (a 1:15 solid-to-solvent ratio).[5]
-
Heating: Heat the mixture to 70-80°C and maintain for 2-4 hours with continuous stirring.[5]
-
Filtration: Allow the mixture to cool to room temperature and filter it under vacuum to separate the aqueous extract from the leaf debris.[5]
-
Re-extraction (Optional): To maximize yield, the retained plant material can be re-extracted with another portion of hot water. The filtrates are then combined.
4. Purification Protocol
-
Coagulation and Clarification:
-
Adjust the pH of the cooled aqueous extract to 10.0 by slowly adding calcium hydroxide (Ca(OH)₂) while stirring.[2] This will cause many impurities, including chlorophyll, to coagulate.
-
Allow the precipitate to settle for at least 30 minutes.[2]
-
Filter the mixture through a celite bed or a suitable filter paper to remove the precipitate, yielding a clearer, light-brown extract.[2][5]
-
-
Decolorization:
-
Add activated charcoal (e.g., 5-10 g) to the clarified filtrate.[5]
-
Stir the mixture for 30-60 minutes at room temperature to adsorb residual pigments.
-
Remove the charcoal by vacuum filtration.
-
-
Ion Exchange Chromatography:
-
Prepare two chromatography columns, one packed with a cation exchange resin and the other with an anion exchange resin.
-
Pass the decolorized extract first through the cation exchange column and then through the anion exchange column to remove dissolved ions.[5]
-
Wash the columns with deionized water and collect all the eluate containing the neutral steviol glycosides.
-
-
Solvent Partitioning (Optional but Recommended):
-
Concentrate the eluate from the ion exchange step using a rotary evaporator.
-
Perform a liquid-liquid extraction on the concentrated aqueous solution using an equal volume of n-butanol. The steviol glycosides will partition into the n-butanol layer.[1][4]
-
Separate and collect the n-butanol layer. Repeat the extraction 2-3 times.
-
-
Concentration:
-
Combine the n-butanol fractions and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 60°C.[1]
-
The result is a semi-solid, crude stevioside-rich extract.
-
5. Crystallization and Final Purification
-
Methanol Dissolution: Dissolve the dried extract from the previous step in a minimal amount of hot anhydrous methanol.[1][9]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then store it at 4°C overnight to facilitate the crystallization of stevioside. Stevioside is less soluble in methanol than other glycosides like rebaudioside A.[1]
-
Isolation: Collect the stevioside crystals by filtration. Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified stevioside crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a white crystalline powder.[9]
6. Analysis and Quantification
-
The purity of the final stevioside product should be determined using HPLC.[1][7]
-
Method: An isocratic mobile phase of acetonitrile and sodium phosphate buffer (e.g., 80:20 v/v) can be used with a C18 or amine-based column.[7][10] Detection is typically performed using a UV detector at 210 nm.[7][10]
-
Quantification: The concentration of stevioside is calculated by comparing the peak area of the sample to a standard curve prepared from a certified stevioside reference standard.[8] The final purity can exceed 95-98%.[1][4]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 8. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2012042508A1 - Separation and purification of stevioside and rebaudioside a - Google Patents [patents.google.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Enhancing the Sweetness Profile of Stevioside: Application Notes and Protocols for Enzymatic Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic modification of stevioside, a natural sweetener extracted from the leaves of Stevia rebaudiana. While stevioside offers a high-intensity, zero-calorie sweetness, its characteristic bitter aftertaste can limit its application. Enzymatic modification presents a powerful strategy to overcome this limitation by altering the glycosidic structure of stevioside, resulting in improved taste and sensory properties.
This guide details the use of key enzymes including Cyclodextrin Glucanotransferase (CGTase), UDP-Glucosyltransferase (UGT), β-Glucosidase, and β-Galactosidase to produce modified steviol glycosides with a more sucrose-like taste profile. The provided protocols are intended to serve as a comprehensive resource for researchers in the food, beverage, and pharmaceutical industries.
Overview of Enzymatic Modification Techniques
Enzymatic modification of stevioside primarily involves the transfer of sugar moieties to the steviol backbone. This process, known as transglycosylation, can significantly reduce bitterness and enhance the overall sweetness quality.[1] The most commonly employed enzymes for this purpose are:
-
Cyclodextrin Glucanotransferase (CGTase): This enzyme catalyzes the transfer of glucose units from a donor, typically starch or its derivatives, to stevioside.[2][3]
-
UDP-Glucosyltransferase (UGT): UGTs are highly specific enzymes that transfer a glucose molecule from an activated sugar donor, uridine diphosphate glucose (UDP-glucose), to an acceptor molecule like stevioside.[4]
-
β-Glucosidase and β-Galactosidase: These enzymes can be used for both the selective hydrolysis of specific glycosidic bonds in stevioside and for transglycosylation reactions to introduce new sugar moieties.[5][6][7]
The selection of the enzyme and reaction conditions allows for the targeted synthesis of various modified steviol glycosides, each with a unique taste profile.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic modification of stevioside, providing a comparative overview of the efficiency of different enzymatic approaches.
Table 1: Cyclodextrin Glucanotransferase (CGTase) Modification of Stevioside
| Enzyme Source | Glycosyl Donor | Stevioside Concentration | Reaction Time (h) | Conversion Rate (%) | Key Findings | Reference |
| Alkalihalobacillus oshimensis CGMCC 23164 (CGTase-13) | Soluble Starch | 10 g/L | < 18 | 86.1 | High conversion rate, weaker astringency and unpleasant taste in the product. | [8] |
| Paenibacillus sp. CGMCC 5316 | Starch | Not specified | 67.6 | 85.6 | Produced a single mono-glycosylated stevioside with a sucrose-like taste. | [9] |
| Beta-cyclodextrin glucosyltransferase | Starch | 3% (w/v) | 72 | 75 | Simple and easy to control method. | [2] |
| Beta-cyclodextrin glucosyltransferase | Starch | 5% (w/v) | 48 | 85 | High conversion rate achieved at a higher substrate concentration. | [2] |
| Industrial CGTase | Cornstarch Hydrolyzate | Not specified | Not specified | 77.11 | Effective use of a readily available glycosyl donor. | [10] |
Table 2: UDP-Glucosyltransferase (UGT) Modification of Stevioside
| Enzyme System | Glycosyl Donor | Stevioside Concentration | Reaction Time (h) | Product Yield | Key Findings | Reference |
| UGT76G1, UGTSL2 Asn358Phe mutant, StSUS1 | Sucrose (for UDP-glucose regeneration) | 20 g/L | 24 | 14.4 g/L Rebaudioside D | Multi-enzyme system for the efficient production of the desirable Rebaudioside D. | [1] |
| UGT76G1 | UDP-glucose | 1.2 mM | 0.5 | Not specified | Catalyzes the β (1-3) addition of glucose to convert stevioside to rebaudioside A. | [1][4] |
Table 3: β-Glucosidase and β-Galactosidase Modification of Stevioside
| Enzyme | Enzyme Source | Stevioside Concentration | Reaction Time (h) | Conversion/Yield | Key Findings | Reference |
| β-Galactosidase | Kluyveromyces lactis | Not specified | 6 | 90% Yield (Steviolbioside) | Specific hydrolysis of the glycosyl ester linkage to produce steviolbioside. | [5] |
| β-Galactosidase | Aspergillus sp. | Not specified | 72 | 98.3% Conversion, 91.4% Yield (Rubusoside) | Specific hydrolysis of the β-1,2 glucosidic linkage to produce rubusoside. | [6] |
| β-Glucosidase (MtBgl3a) | Not specified | 2.5 g/L | 24 | 34.6% Conversion | Transglycosylation of stevioside. | [11] |
| β-Galactosidase (TtbGal1) | Not specified | 2.5 g/L | 4 | 33.1% Conversion | Transglycosylation of stevioside. | [11] |
| β-Glucosidase | Streptomyces sp. GXT6 | Not specified | 6 | 98.2% Conversion, 78.8% Yield (Rubusoside) | Efficient conversion of stevioside to rubusoside. | [7] |
Experimental Protocols
This section provides detailed methodologies for the key enzymatic modification techniques.
Protocol 1: Stevioside Modification using Cyclodextrin Glucanotransferase (CGTase)
This protocol describes the transglycosylation of stevioside using CGTase with starch as the glycosyl donor.
Materials:
-
Stevioside (food grade or purified)
-
Soluble starch or cornstarch hydrolyzate
-
Cyclodextrin Glucanotransferase (CGTase) (e.g., from Alkalihalobacillus oshimensis or a commercial preparation)
-
Sodium phosphate buffer (50 mM, pH 6.0)
-
Deionized water
-
Reaction vessel (e.g., shaker flask)
-
Incubator shaker
-
Boiling water bath
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Substrate Preparation:
-
Prepare a 1% (w/v) stevioside solution by dissolving 1 g of stevioside in 100 mL of 50 mM sodium phosphate buffer (pH 6.0).
-
Prepare a 5% (w/v) soluble starch solution by dissolving 5 g of soluble starch in 100 mL of the same buffer. Heat gently while stirring to ensure complete dissolution.
-
-
Enzymatic Reaction:
-
In a sterile reaction vessel, combine 50 mL of the stevioside solution and 50 mL of the soluble starch solution.
-
Pre-incubate the mixture at the optimal temperature for the specific CGTase being used (e.g., 40°C).
-
Add CGTase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 20 mg/L can be used.[8]
-
Incubate the reaction mixture in a shaker incubator (e.g., at 220 rpm) for up to 24 hours.[8]
-
-
Reaction Termination:
-
Terminate the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet any insoluble material.
-
Analyze the supernatant for the presence of modified steviol glycosides using HPLC.
-
Workflow for CGTase Modification of Stevioside
Caption: Workflow for CGTase-mediated modification of stevioside.
Protocol 2: Stevioside Modification using UDP-Glucosyltransferase (UGT)
This protocol outlines the conversion of stevioside to Rebaudioside A using UGT76G1.
Materials:
-
Stevioside
-
UDP-glucose
-
Recombinant UGT76G1 enzyme
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Magnesium chloride (MgCl₂)
-
Reaction tubes
-
Thermomixer or water bath
-
Heating block or boiling water bath
-
Microcentrifuge
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 3 mL containing:
-
1.2 mM stevioside
-
2 mM UDP-glucose
-
3 mM MgCl₂
-
1 mg of total protein from the crude extract containing UGT76G1
-
50 mM potassium phosphate buffer (pH 7.2)[1]
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 30°C for 30 minutes.[1]
-
-
Reaction Termination:
-
Stop the reaction by heating the mixture at 95°C for 10 minutes.[1]
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 1 minute to pellet the denatured enzyme.[1]
-
Collect the supernatant for analysis.
-
-
Product Analysis:
-
Analyze the supernatant for the formation of Rebaudioside A using HPLC.
-
Enzymatic Conversion of Stevioside to Rebaudioside A
Caption: UGT76G1 catalyzes the conversion of stevioside to Rebaudioside A.
Protocol 3: Stevioside Modification using β-Galactosidase
This protocol describes the specific hydrolysis of stevioside to produce rubusoside using β-galactosidase.
Materials:
-
Stevioside
-
β-Galactosidase (e.g., from Aspergillus sp.)
-
Appropriate buffer (e.g., citrate or phosphate buffer, pH to be optimized for the specific enzyme)
-
Reaction vessel
-
Incubator
-
Boiling water bath
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Substrate Preparation:
-
Prepare a solution of stevioside in the chosen buffer. The concentration can be varied to optimize the reaction (e.g., starting with 10 mg/mL).
-
-
Enzymatic Reaction:
-
Add β-galactosidase to the stevioside solution. The optimal enzyme concentration and temperature should be determined experimentally (e.g., a starting point could be 60°C).[6]
-
Incubate the reaction mixture for a specified time (e.g., up to 72 hours), taking samples at different time points to monitor the reaction progress.[6]
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
-
Product Analysis:
-
Clarify the reaction mixture by centrifugation.
-
Analyze the supernatant by HPLC to quantify the conversion of stevioside and the formation of rubusoside.
-
Analysis of Modified Steviol Glycosides by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of steviol glycosides.
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm). An amino (NH₂) column can also be employed.[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., sodium phosphate or water with an acid modifier like phosphoric acid or formic acid) is typically used. A common mobile phase is a mixture of acetonitrile and water (e.g., 80:20, v/v) with the pH adjusted to around 3-5.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 210 nm is standard for steviol glycosides.[12]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible results.
Sample Preparation for HPLC:
-
After the enzymatic reaction is terminated and centrifuged, the supernatant can be directly injected if it is clean.
-
If necessary, filter the supernatant through a 0.22 µm syringe filter before injection to remove any remaining particulate matter.
-
Prepare a standard curve for stevioside and any expected modified products (if standards are available) to allow for quantification.
Logical Flow for Product Analysis
Caption: General workflow for preparing and analyzing enzymatic reaction products.
Sensory Evaluation of Modified Steviol Glycosides
The ultimate goal of enzymatic modification is to improve the taste profile of stevioside. Sensory evaluation is crucial to assess the success of the modification.
Protocol for Sensory Panel Evaluation:
-
Panelist Selection and Training:
-
Recruit a panel of trained sensory assessors (typically 10-15 individuals).
-
Train the panelists to identify and quantify sweetness, bitterness, aftertaste, and other relevant sensory attributes using reference standards (e.g., sucrose solutions for sweetness, caffeine solutions for bitterness).
-
-
Sample Preparation:
-
Prepare aqueous solutions of the modified steviol glycoside samples at concentrations that are equi-sweet to a reference sucrose solution (e.g., 5% sucrose).
-
Include a control sample of unmodified stevioside and a sucrose solution as references.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blinded manner.
-
Ask panelists to rate the intensity of key attributes (sweetness, bitterness, licorice-like flavor, metallic taste, and lingering aftertaste) on a structured scale (e.g., a 10-point or 15-point scale).
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.
-
These protocols and application notes provide a solid foundation for researchers to explore the enzymatic modification of stevioside. By carefully selecting enzymes and optimizing reaction conditions, it is possible to produce novel steviol glycosides with significantly improved taste profiles, thereby expanding their applications in the food, beverage, and pharmaceutical industries.
References
- 1. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102492757A - Method for improving taste quality of stevioside by using beta-cyclodextrin glucosyltransferase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. UDP_Glycosyltransferase [collab.its.virginia.edu]
- 5. Production of a bioactive sweetener steviolbioside via specific hydrolyzing ester linkage of stevioside with a β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Bioconversion of Stevioside and Rebaudioside A to Glucosylated Steviol Glycosides Using an Alkalihalobacillus oshimesis-Derived Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Stevioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a natural diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant interest in the scientific community for its diverse pharmacological activities. Beyond its well-known sweetening properties, stevioside has demonstrated potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. High-throughput screening (HTS) serves as a powerful methodology to rapidly assess the biological activity of compounds like stevioside against a multitude of targets, accelerating the drug discovery process. These application notes provide detailed protocols and data for HTS assays designed to investigate the effects of stevioside on key cellular signaling pathways.
I. Anti-Cancer Activity: Apoptosis Induction in Bladder Cancer Cells
A high-throughput screening of natural products identified stevioside as a potent agent that selectively induces apoptosis in bladder cancer (BC) cells while sparing normal cells.[1]
Quantitative Data
| Cell Line | Treatment | Parameter | Result | Reference |
| Bladder Cancer (BC) Cells | Stevioside | Apoptosis | Induces intrinsic apoptosis | [1] |
| MCF-7 (Breast Cancer) | Steviol Glycoside | IC50 (24h) | 30 µM | [2] |
| MCF-7 (Breast Cancer) | Steviol Glycoside | IC50 (48h) | 24 µM | [2] |
| MCF-7 (Breast Cancer) | Steviol Glycoside | IC50 (72h) | 22 µM | [2] |
| A2780 (Ovarian Cancer) | Steviol Glycoside | IC50 (24h) | 24 µM | [2] |
| A2780 (Ovarian Cancer) | Steviol Glycoside | IC50 (48h) | 20 µM | [2] |
| A2780 (Ovarian Cancer) | Steviol Glycoside | IC50 (72h) | 19 µM | [2] |
| PANC-1 (Pancreatic Cancer) | Fermented Stevia Leaf Extract (200 µg/mL) | Apoptotic Cells (12h) | 13.9% | [3] |
| PANC-1 (Pancreatic Cancer) | Fermented Stevia Leaf Extract (200 µg/mL) | Apoptotic Cells (24h) | 12.2% | [3] |
| PANC-1 (Pancreatic Cancer) | Fermented Stevia Leaf Extract (200 µg/mL) | Apoptotic Cells (48h) | 21.4% | [3] |
Signaling Pathway
Stevioside-induced apoptosis in bladder cancer cells is mediated through the activation of the GSK-3β and endoplasmic reticulum (ER) stress signaling pathways, triggered by the accumulation of reactive oxygen species (ROS). This leads to the upregulation of FBXW7 and Noxa, and subsequent downregulation of Mcl-1, ultimately activating Bax and inducing mitochondrial stress.[1]
Stevioside-induced apoptotic signaling pathway in bladder cancer cells.
Experimental Protocol: High-Throughput Apoptosis Assay
This protocol is adapted from standard cell-based HTS methodologies for assessing apoptosis.
1. Materials and Reagents:
-
Bladder cancer cell lines (e.g., T24, 5637) and a normal urothelial cell line (e.g., SV-HUC-1).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Stevioside stock solution (e.g., in DMSO).
-
384-well clear-bottom black plates.
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
2. Procedure:
-
Cell Seeding: Seed bladder cancer cells and normal cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare a serial dilution of stevioside in culture medium. Using an automated liquid handler, add 10 µL of the stevioside dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix briefly on a plate shaker at low speed.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percentage of apoptosis induction.
-
Determine the IC50 values for each cell line at different time points.
-
II. Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Stevioside has been shown to exert anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.[4][5] This can be assessed in a high-throughput format by measuring the inhibition of pro-inflammatory cytokine production or by monitoring the activation of key signaling proteins.
Quantitative Data
| Cell Line | Treatment | Parameter | Result | Reference |
| IPEC-J2 | Stevioside | Diquat-induced cytotoxicity | Attenuated | [4] |
| IPEC-J2 | Stevioside | Diquat-induced inflammation | Attenuated | [4] |
| IPEC-J2 | Stevioside | Diquat-induced apoptosis | Attenuated | [4] |
| Chondrocytes | Stevioside | IL-1β-induced inflammation | Inhibited | [5] |
| Chondrocytes | Stevioside | IL-1β-induced apoptosis | Inhibited | [5] |
| Caco-2 | Stevioside | LPS-mediated TNF-α release | Suppressed | [6] |
| Caco-2 | Stevioside | LPS-mediated IL-1β release | Suppressed | [6] |
| Caco-2 | Stevioside | LPS-mediated IL-6 release | Suppressed | [6] |
Signaling Pathway
Stevioside inhibits the inflammatory response by suppressing the activation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[4][5][6]
Inhibition of inflammatory signaling pathways by Stevioside.
Experimental Protocol: High-Throughput NF-κB Translocation Assay
This protocol outlines a cell-based HTS assay to quantify the effect of stevioside on NF-κB nuclear translocation.
1. Materials and Reagents:
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cell line.
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Stevioside stock solution (in DMSO).
-
Lipopolysaccharide (LPS) solution.
-
384-well imaging plates (e.g., PerkinElmer CellCarrier).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against NF-κB p65 subunit.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
-
High-content imaging system.
2. Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of stevioside for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of NF-κB translocation.
-
Determine the IC50 of stevioside for the inhibition of NF-κB translocation.
-
III. Anti-Diabetic Activity: Modulation of Insulin Signaling
Stevioside has been reported to have anti-diabetic effects, including the potentiation of insulin secretion.[7] HTS assays can be employed to screen for compounds that modulate insulin secretion from pancreatic β-cells.
Quantitative Data
| Cell Line/Model | Treatment | Parameter | Result | Reference |
| STC-1 cells | Rebaudioside A (0.5 mM) | GLP-1 release | 1.9-fold increase | [8] |
| STC-1 cells | Rebaudioside A (1 mM) | GLP-1 release | 2.3-fold increase | [8] |
| STC-1 cells | Stevioside (5 mM) | GLP-1 release | 3.4-fold increase | [8] |
| STC-1 cells | Rebaudioside A | CCK release | Concentration-dependent increase | [8] |
| Obese Patients | Stevia (200 mg) | Acute Glycemic Response | No significant effect | [9] |
| Obese Patients | Stevia (200 mg) | Acute Insulin Response | No significant effect | [9] |
| T2DM Rats | Stevioside | Fasting Blood Glucose | Reduced | [10] |
| T2DM Rats | Stevioside | Glucose Tolerance | Improved | [10] |
Signaling Pathway
Stevioside can enhance insulin secretion, which is a key process in glucose homeostasis. This involves complex signaling pathways within pancreatic β-cells.
Stevioside-mediated insulin secretion from pancreatic β-cells.
Experimental Protocol: High-Throughput Insulin Secretion Assay
This protocol describes a method to screen for modulators of insulin secretion from a pancreatic β-cell line.
1. Materials and Reagents:
-
Pancreatic β-cell line (e.g., MIN6, INS-1).
-
Cell culture medium (e.g., DMEM with high glucose) supplemented with FBS and other necessary components.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM).
-
KRBB with high glucose (e.g., 16.7 mM).
-
Stevioside stock solution (in DMSO).
-
384-well plates.
-
Insulin ELISA kit or HTRF (Homogeneous Time-Resolved Fluorescence) insulin assay kit.
-
Automated liquid handling system.
-
Plate reader (absorbance or fluorescence/TR-FRET).
2. Procedure:
-
Cell Seeding: Seed pancreatic β-cells into 384-well plates and culture until they form a confluent monolayer.
-
Pre-incubation:
-
Gently wash the cells twice with KRBB containing low glucose.
-
Pre-incubate the cells in low-glucose KRBB for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Compound and Glucose Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBB containing low glucose (basal) or high glucose (stimulated) with or without different concentrations of stevioside.
-
Include appropriate controls (vehicle, positive control like glibenclamide).
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well, which contains the secreted insulin.
-
Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA or HTRF assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold-change in insulin secretion in response to high glucose and stevioside compared to the basal low glucose condition.
-
Determine the dose-response curve for stevioside's effect on insulin secretion.
-
Conclusion
These application notes provide a framework for utilizing high-throughput screening to investigate the therapeutic potential of stevioside. The detailed protocols and compiled quantitative data offer a valuable resource for researchers in drug discovery and development to explore the mechanisms of action of this promising natural compound in the areas of oncology, inflammation, and metabolic disorders. The provided signaling pathway diagrams serve as a visual guide to the molecular targets of stevioside. Further HTS campaigns and subsequent hit-to-lead optimization are warranted to fully elucidate the therapeutic utility of stevioside and its derivatives.
References
- 1. High-throughput screening identifies stevioside as a potent agent to induce apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Stevioside Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. jmatonline.com [jmatonline.com]
- 10. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Stevioside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are high-intensity, zero-calorie natural sweeteners. The most abundant of these is stevioside, which, despite its sweetness, is often associated with a bitter aftertaste. To improve the sensory profile and explore structure-activity relationships, researchers synthesize stevioside analogues. The primary goal is often to increase the number of glucose units, which has been shown to reduce bitterness and enhance the quality of sweetness, mimicking the properties of desirable minor glycosides like Rebaudioside A, D, and M.
Modification of the carbohydrate moieties on the steviol core is the principal strategy for creating these analogues. This can be achieved through two main routes: enzymatic transglycosylation and chemical synthesis. Enzymatic methods offer high specificity and milder reaction conditions, while chemical synthesis provides access to novel structures not found in nature. These application notes provide detailed protocols for the synthesis of stevioside analogues using both enzymatic and chemical approaches.
Enzymatic Synthesis Methods
Enzymatic transglycosylation involves the transfer of sugar moieties from a donor molecule to the stevioside acceptor. This method is highly effective for converting stevioside into analogues with improved taste profiles, such as Rebaudioside A.
Protocol 1: Conversion of Stevioside to Rebaudioside A using UDP-Glucosyltransferase (UGT) with UDP-Glucose Regeneration
This protocol describes the highly efficient conversion of stevioside to Rebaudioside A using the recombinant UDP-glucosyltransferase UGT76G1. To make the process cost-effective, sucrose synthase (AtSUS1) is coupled to regenerate the expensive UDP-glucose donor from sucrose and a catalytic amount of UDP.[1][2]
Materials:
-
Stevioside (Substrate)
-
Recombinant UGT76G1 from S. rebaudiana
-
Recombinant Sucrose Synthase AtSUS1 from A. thaliana
-
Sucrose (Glycosyl Donor)
-
Uridine Diphosphate (UDP)
-
Potassium Phosphate Buffer (50 mM, pH 7.2)
-
MgCl₂
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 2.4 mM stevioside, 7.2 mM sucrose, and 0.006 mM UDP in 50 mM potassium phosphate buffer (pH 7.2).[1]
-
Add MgCl₂ to a final concentration of 3 mM.
-
Initiate the reaction by adding the crude enzyme extracts containing recombinant UGT76G1 and AtSUS1.
-
Incubate the reaction mixture at 30°C for 30 hours with gentle agitation.[1][3]
-
Monitor the reaction progress by taking aliquots at various time points. Terminate the enzyme activity in the aliquots by adding an equal volume of n-butanol or by heat inactivation.
-
Analyze the samples for the presence of Rebaudioside A using HPLC.
-
Upon completion, terminate the entire reaction by adding n-butanol and proceed with purification steps (e.g., column chromatography) to isolate Rebaudioside A.
Expected Outcome: This coupled enzyme system can achieve a Rebaudioside A yield of approximately 78% within 30 hours.[1][3]
Protocol 2: Transglycosylation of Stevioside using Cyclodextrin Glycosyltransferase (CGTase)
CGTase is a versatile enzyme that catalyzes the transfer of glucose units from starch or cyclodextrins to an acceptor molecule like stevioside. This process yields a mixture of glucosylated stevioside derivatives with improved taste.[4][5]
Materials:
-
Stevioside (or a crude stevia extract)
-
Cyclodextrin Glycosyltransferase (CGTase), e.g., from Paenibacillus sp. or Alkalihalobacillus oshimensis.[4][5]
-
Soluble starch or β-cyclodextrin (Glycosyl Donor)
-
Phosphate-Citrate Buffer (pH range 6.5-7.5)
-
HPLC system for analysis
Procedure:
-
Prepare the substrate solution by dissolving stevioside (e.g., 10 g/L) and a glycosyl donor such as soluble starch (e.g., 50 g/L) in the appropriate buffer.[5]
-
Pre-incubate the solution at the optimal temperature for the chosen CGTase (e.g., 40-50°C).[5]
-
Initiate the transglycosylation reaction by adding CGTase (e.g., 20 mg/L).[5]
-
Incubate the reaction for 18-24 hours with continuous stirring.[5]
-
Monitor the formation of glucosylated products by HPLC or TLC.
-
Terminate the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.
-
Filter the reaction mixture to remove insoluble components.
-
The resulting solution containing a mixture of glucosylated steviol glycosides can be purified using chromatographic techniques to isolate specific analogues.
Expected Outcome: High conversion rates of stevioside (over 85%) can be achieved, resulting in a mixture of mono-, di-, and poly-glucosylated products with significantly reduced bitterness.[4][5]
Chemical Synthesis Methods
Chemical synthesis offers a powerful route to create novel stevioside analogues with non-natural sugar moieties or linkages, allowing for a broader exploration of structure-sweetness relationships.
Protocol 3: Synthesis of Novel Steviol Glycoside Analogues via Alkali-Hydrolysis and Chemical Glycosylation
This protocol outlines a semi-synthetic approach to generate novel analogues. It involves selectively removing the glucose unit at the C-19 carboxyl group of a naturally occurring steviol glycoside via hydrolysis, followed by the chemical attachment of a new, synthesized sugar moiety.[6][7]
Part 1: Preparation of Steviol Acceptor via Alkaline Hydrolysis
-
Hydrolysis: Dissolve a starting steviol glycoside (e.g., Rebaudioside A or C) in a solvent mixture like methanol and water.[7][8] Add a strong base such as sodium hydroxide (NaOH) and reflux the mixture at 80-100°C for at least 2 hours.[8] This selectively cleaves the ester-linked glucose at the C-19 position.[7][9]
-
Neutralization: After cooling, neutralize the reaction solution using a cation exchange resin.
-
Evaporation & Purification: Evaporate the solvent under reduced pressure. The resulting product (e.g., Rebaudioside B from Rebaudioside A) is the steviol acceptor, which has a free carboxylic acid at C-19. Purify as needed.[7]
-
Protection: Protect the free hydroxyl groups on the remaining sugar moieties of the steviol acceptor with acetyl groups using acetic anhydride in pyridine. This prevents side reactions in the subsequent coupling step.[6]
Part 2: Chemical Glycosylation
-
Donor Synthesis: Synthesize the desired activated sugar donor, for example, a glycosyl bromide or trichloroacetimidate of a protected rhamnose or xylose disaccharide.
-
Coupling Reaction: Dissolve the protected steviol acceptor and the activated sugar donor in an anhydrous solvent like dichloromethane. Add a promoter (e.g., silver carbonate-celite or trimethylsilyl trifluoromethanesulfonate) to catalyze the formation of the new ester linkage at the C-19 position.[6]
-
Work-up and Purification: Quench the reaction and purify the resulting protected stevioside analogue using column chromatography.
-
Deacetylation: Remove the acetyl protecting groups from the sugar moieties by treating the product with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) to yield the final stevioside analogue.
-
Final Purification: Purify the final product using HPLC to obtain the high-purity stevioside analogue.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited synthesis methods.
Table 1: Enzymatic Synthesis Yields and Conversion Rates
| Starting Material | Product | Enzyme System | Glycosyl Donor | Yield / Conversion Rate | Reference |
| Stevioside | Rebaudioside A | UGT76G1 + AtSUS1 | Sucrose | 78% Yield (in 30 h) | [1][3] |
| Stevioside | Rebaudioside A | β-1,3-glucanase (Irpex lacteus) | Curdlan | 62.5% Conversion | [10] |
| Stevioside | Glucosylated Steviosides | CGTase (Alkalihalobacillus oshimensis) | Soluble Starch | 86.1% Conversion | [5] |
| Rebaudioside A | Glucosylated Steviosides | CGTase (Alkalihalobacillus oshimensis) | Soluble Starch | 90.8% Conversion | [5] |
| Stevioside | Glucosylated Steviosides | β-glucosidase (MtBgl3a) | Cellobiose | 34.6% Conversion | [11] |
| Stevioside | Galactosylated Steviosides | β-galactosidase (TtbGal1) | Lactose | 33.1% Conversion | [11] |
Table 2: Sweetness Evaluation of Selected Steviol Glycosides
| Compound | Description | Sweetness (relative to Sucrose) | Reference |
| Stevioside | Tri-glucosylated (natural) | ~250-300x | [8] |
| Rebaudioside A | Tetra-glucosylated (natural) | ~350-450x | [8] |
| Rebaudioside D | Highly glycosylated (natural) | Higher than Reb A, less bitter | [6] |
| Mono-glycosylated Stevioside | Isomer of Reb A (synthetic) | Sweetness increased by 35.4% vs. Stevioside | [4] |
Visualizations
Caption: General workflow for the enzymatic synthesis of Stevioside analogues.
Caption: Step-wise chemical synthesis of novel Stevioside analogues.
Caption: Simplified biosynthetic pathway of major Steviol Glycosides.
References
- 1. Efficient enzymatic production of rebaudioside A from stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. High efficiency transformation of stevioside into a single mono-glycosylated product using a cyclodextrin glucanotransferase from Paenibacillus sp. CGMCC 5316 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Bioconversion of Stevioside and Rebaudioside A to Glucosylated Steviol Glycosides Using an Alkalihalobacillus oshimesis-Derived Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. EP3611179A1 - Novel steviol glycoside and production method therefor, and sweetener composition containing same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of rebaudioside A from stevioside and their interaction model with hTAS2R4 bitter taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Stevioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a natural, non-caloric sweetener extracted from the leaves of Stevia rebaudiana Bertoni, has garnered significant interest for its potential therapeutic properties beyond its sweetness.[1] A growing body of in vitro evidence suggests that stevioside exhibits a range of bioactive effects, including antioxidant, anti-inflammatory, anti-diabetic, and cytotoxic activities.[1][2] These properties indicate its potential as a lead compound in drug discovery and development for various pathological conditions.
This document provides detailed application notes and standardized protocols for a panel of in vitro assays to determine the bioactivity of stevioside. The information presented is intended to guide researchers in the consistent and reproducible evaluation of stevioside and its derivatives.
Data Presentation: Quantitative Bioactivity of Stevioside
The following tables summarize quantitative data from various in vitro assays, providing a comparative overview of stevioside's bioactivity.
Table 1: Anti-inflammatory Activity of Stevioside
| Assay Platform | Cell Line/System | Stimulant | Stevioside Concentration | Analyte | % Inhibition / Effect | Reference |
| ELISA | Rat Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 500 mg/kg (in vivo treatment) | TNF-α | 25.0% reduction in release | [3][4][5] |
| ELISA | Rat Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1000 mg/kg (in vivo treatment) | TNF-α | 39.1% reduction in release | [3][4][5] |
| ELISA | Rat Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 500 mg/kg (in vivo treatment) | IL-1β | 25.3% reduction in release | [3][4][5] |
| ELISA | Rat Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1000 mg/kg (in vivo treatment) | IL-1β | 46.3% reduction in release | [3][4][5] |
Table 2: Anti-diabetic Activity of Stevioside
| Assay | Enzyme Source | Stevioside Concentration | % Inhibition | IC₅₀ Value | Reference |
| α-Amylase Inhibition | Porcine Pancreatic α-Amylase | 50 - 1000 µg/mL | Dose-dependent increase | Not specified | [6] |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae α-Glucosidase | 50 - 1000 µg/mL | Dose-dependent increase | Not specified | [6] |
Table 3: Antioxidant Activity of Stevioside and Stevia Extracts
| Assay | Extract/Compound | Concentration Range | Antioxidant Capacity | Reference | | --- | --- | --- | --- | | DPPH Radical Scavenging | Stevia Leaf Water Extract | Not Specified | Significant radical scavenging activity |[7] | | DPPH Radical Scavenging | Stevia Leaf Methanolic Extract | Not Specified | Significant radical scavenging activity |[7] | | FRAP (Ferric Reducing Antioxidant Power) | Stevia Leaf Water Extract | Not Specified | 9.66 - 38.24 mg equivalent to standards/g |[7] | | FRAP (Ferric Reducing Antioxidant Power) | Stevia Leaf Methanolic Extract | Not Specified | 11.03 - 36.40 mg equivalent to standards/g |[7] | | TAC (Total Antioxidant Capacity) | Stevioside | 0.1 - 0.5 mg/mL | 69.54 mg AAE/1g DM |[8] |
AAE: Ascorbic Acid Equivalents; DM: Dry Matter
Table 4: Cytotoxic Activity of Stevioside
| Cell Line | Assay | Exposure Time | IC₅₀ Value | Effect | Reference |
| HT-29 (Human Colon Carcinoma) | MTT | 24, 48, 72 h | Dose-dependent | Inhibition of cell viability | [9] |
Experimental Protocols
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Release
This protocol describes an ELISA-based method to quantify the inhibitory effect of stevioside on the release of TNF-α and IL-1β from LPS-stimulated peripheral blood mononuclear cells (PBMCs).[3][4][5]
Materials:
-
Stevioside
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Rat TNF-α and IL-1β ELISA kits
-
96-well cell culture plates
-
Centrifuge
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Isolation of PBMCs:
-
Collect peripheral blood from rats.
-
Dilute the blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the cells twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Cell Treatment:
-
Seed 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Prepare various concentrations of stevioside in culture medium.
-
Add 50 µL of the stevioside solutions to the respective wells.
-
Add 50 µL of LPS solution (final concentration of 1 µg/mL) to stimulate the cells.
-
Include control wells: untreated cells, cells treated with LPS only, and cells treated with stevioside only.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well.
-
Determine the concentration of TNF-α and IL-1β in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage inhibition of cytokine release compared to the LPS-only control.
-
Anti-diabetic Activity: α-Amylase and α-Glucosidase Inhibition Assays
These protocols outline the in vitro assessment of stevioside's potential to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase.[6]
Materials:
-
Stevioside
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in sodium phosphate buffer)
-
Sodium phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
Acarbose (positive control)
-
96-well plate
-
Water bath
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 50 µL of different concentrations of stevioside solution.
-
Add 50 µL of porcine pancreatic α-amylase solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of the starch solution to start the reaction.
-
Incubate at 37°C for 15 minutes.
-
-
Stopping the Reaction and Color Development:
-
Add 100 µL of DNS reagent to stop the reaction.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature.
-
Add 800 µL of distilled water to each well.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Materials:
-
Stevioside
-
Saccharomyces cerevisiae α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
Acarbose (positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 50 µL of different concentrations of stevioside solution.
-
Add 50 µL of α-glucosidase solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of pNPG solution to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Na₂CO₃ solution to stop the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol details a common method to evaluate the free radical scavenging activity of stevioside using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][10]
Materials:
-
Stevioside
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of stevioside and the positive control in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of stevioside or the positive control.
-
For the control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The scavenging activity is indicated by the discoloration of the DPPH solution.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Cytotoxicity: MTT Cell Viability Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of stevioside on the viability of cancer cell lines, such as HT-29.[9][11][12]
Materials:
-
Stevioside
-
HT-29 human colon cancer cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of stevioside in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of stevioside.
-
Include untreated control wells (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. % Cell Viability = (Abs_sample / Abs_control) x 100
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Anti-inflammatory Assay.
Caption: Workflow for Anti-diabetic Assays.
Caption: Workflow for Antioxidant (DPPH) Assay.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Signaling Pathway Diagram
Caption: LPS-induced Pro-inflammatory Signaling.
References
- 1. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. In vitro and in vivo assessment of inhibitory effect of stevioside on pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo assessment of inhibitory effect of stevioside on pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidiabetic and antioxidant activity of Stevia rebaudiana extracts (Var. Morita) and their incorporation into a potential functional bread - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
How to improve the extraction yield of Stevioside from Stevia
Technical Support Center: Stevioside Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of Stevioside from Stevia rebaudiana. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors influencing the yield of Stevioside during extraction?
The extraction efficiency of Stevioside is a multi-factorial process. The most critical parameters to control are:
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1][2][3][4]
-
Solvent Choice: The polarity of the solvent is crucial. Steviol glycosides are polar; therefore, polar solvents like water, ethanol, and methanol are effective.[5][6] Ethanol-water mixtures (e.g., 20-70% ethanol) often provide a good balance between extraction efficiency and selectivity.[7][8][9]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, boosting extraction yield.[5] However, excessively high temperatures can lead to the degradation of phytochemicals and evaporation of the solvent.[5]
-
Time: The yield typically increases with extraction time up to a certain point, after which it plateaus as equilibrium is reached.[5] Prolonged times, especially at high temperatures, can risk compound degradation.
-
Solid-to-Solvent Ratio: A higher solvent-to-solid ratio generally increases the yield.[5] However, using an excessive volume of solvent requires more energy and time for subsequent concentration steps.[5]
-
Particle Size: Grinding the Stevia leaves to a smaller particle size increases the surface area available for solvent contact, which can significantly improve extraction efficiency.[10]
FAQ 2: My Stevioside yield is low using conventional hot water extraction. What are the first troubleshooting steps?
If you are experiencing low yields with hot water extraction, consider the following adjustments:
-
Optimize Temperature: While increasing temperature can help, ensure it is optimized. For water extraction, temperatures between 75°C and 99°C have been shown to be effective.[10]
-
Check Particle Size: Ensure the Stevia leaves are ground to a fine, consistent powder. A 100-mesh powder has been used effectively in studies.[7]
-
Adjust Solid-to-Solvent Ratio: A common starting point is a 1:10 w/v ratio (material-to-liquid).[7] If yields are low, try increasing the solvent volume.
-
Increase Agitation: Constant stirring or agitation during extraction ensures a uniform concentration gradient and improves solvent penetration into the plant material.[10]
-
Consider a "Greener" Co-solvent: Adding a low concentration of ethanol (e.g., 20%) to water can significantly boost the extraction yield, as demonstrated by an increase from 32.0% to 49.1% in one study.[7]
FAQ 3: How do Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) improve yield?
UAE and MAE are advanced extraction techniques that enhance yield primarily by improving cell wall disruption and mass transfer.
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, creating microjets that disrupt plant cell walls and enhance the penetration of the solvent into the plant matrix.[4] This leads to higher yields in a significantly shorter time compared to conventional methods.[4]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant material. This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release the target compounds into the solvent.[3][11] This volumetric heating is much faster and more efficient than conventional heating, resulting in reduced extraction time and solvent consumption.[2][3] Studies have shown MAE can yield up to 8.64% stevioside in just one minute.[3]
FAQ 4: What is the most effective and "green" solvent for Stevioside extraction?
Water is considered the greenest solvent and is effective for extracting polar steviol glycosides.[10] However, its extraction efficiency can sometimes be lower than that of alcohols.[5] Ethanol is also considered a relatively safe and green solvent, and aqueous ethanol solutions (mixtures of ethanol and water) are often optimal.[6] For instance, a 20% ethanol solution increased the steviol glycoside yield by over 53% compared to water alone.[7] The optimal ethanol concentration can vary, with some studies finding 35% or 70% ethanol to be highly effective under specific conditions.[8][9] The choice ultimately depends on balancing yield, cost, environmental impact, and the intended use of the final extract.
FAQ 5: Can enzymatic extraction be used to improve Stevioside yield?
Yes, enzymatic extraction is an innovative method that uses enzymes like cellulase, hemicellulase, and pectinase to break down the plant cell wall, facilitating the release of Stevioside.[12][13] This technique can lead to a remarkable increase in yield—up to 35 times compared to a control experiment without enzymes.[12][13] A cocktail of these enzymes often produces the best results.[12] This method is highly specific and operates under mild conditions, making it an environmentally friendly option.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Stevioside & Rebaudioside A Yields by Different Extraction Methods
| Extraction Method | Solvent | Time | Temperature | Stevioside Yield (%) | Rebaudioside A Yield (%) | Reference |
| Microwave-Assisted (MAE) | Ethanol/Water | 1 min | 50°C | 8.64 | 2.34 | [3] |
| Conventional (Cold Maceration) | Ethanol/Water | 12 h | 25°C | 6.54 | 1.20 | [3] |
| Ultrasound-Assisted (UAE) | Ethanol/Water | 30 min | 35 ± 5°C | 4.20 | 1.98 | [3] |
| Ultrasound-Assisted (UAE) | 20% Ethanol | - | 50°C | 49.1 (Total Glycosides) | - | [7] |
| Microwave-Assisted (MAE) | Water | 2 min | - | 0.7658 mg/g | - | [2] |
| Enzymatic (Hemicellulase) | Water | 1 h | 51-54°C | 369.23 µg (yield) | - | [12][13] |
Note: Yields can vary significantly based on the specific plant material, exact parameters, and analytical methods used. Direct comparison should be made with caution.
Table 2: Influence of Solvent and Temperature on Stevioside Yield
| Solvent | Temperature (°C) | Stevioside Yield (%) | Key Findings | Reference |
| Water | 40 | - | Optimal temperature for Rebaudioside A in water. | |
| Water | 90+ | 10.82 | Stevioside yield increases with temperature in water. | |
| Ethanol | 40 | 12.48 | Optimal temperature for both Stevioside and Rebaudioside A in ethanol. | |
| Acetone | 55 | - | Best temperature for Rebaudioside A recovery in acetone. | |
| 35% Ethanol | 70 | - | Optimal condition for overall steviol glycosides extraction. | [9] |
| 70% Ethanol | 30-70 | - | Provides maximum purity of the extract. | [9] |
Experimental Protocols & Workflows
General Stevioside Extraction Workflow
This diagram illustrates the fundamental steps from raw Stevia leaves to a purified Stevioside product.
Caption: General workflow for Stevioside extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stevioside
This protocol is based on optimized parameters for enhanced yield.[4][7]
-
Preparation: Dry Stevia rebaudiana leaves at 50°C and grind them into a fine powder (e.g., 100-mesh).[7]
-
Mixing: Place 5g of the powdered leaves into a 250 mL beaker. Add 50 mL of 20% aqueous ethanol to achieve a 1:10 solid-to-solvent ratio.[7]
-
Sonication: Submerge the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature of 50°C for 30 minutes.[3][7]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid plant residue.
-
Purification (Optional but Recommended): The crude extract can be further purified using resins or activated charcoal to remove pigments and other impurities.[7]
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude Stevioside extract.
Caption: Key steps in the Ultrasound-Assisted Extraction protocol.
Protocol 2: Microwave-Assisted Extraction (MAE) of Stevioside
This protocol outlines a rapid MAE method for high-yield extraction.[3]
-
Preparation: Use dried and powdered leaves of S. rebaudiana.
-
Mixing: Place 1g of the powdered leaves in a microwave-safe extraction vessel. Add 10 mL of the desired solvent (e.g., water or an ethanol-water mixture).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate at a power level of 80-200W for a short duration, typically 1-2 minutes, maintaining a temperature of around 50°C.[2][3]
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Filtration: Filter the contents to separate the extract from the solid residue.
-
Analysis: The resulting extract is ready for analysis (e.g., by HPLC) or further purification.
Caption: Rapid workflow for Microwave-Assisted Stevioside Extraction.
References
- 1. Influence of Extraction Methods on the Yield of Steviol Glycosides and Antioxidants in Stevia rebaudiana Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient microwave-assisted extraction process of stevioside and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. international-agrophysics.org [international-agrophysics.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. akjournals.com [akjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. akjournals.com [akjournals.com]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stevioside Stability in Food Processing
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the degradation of stevioside during food processing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause stevioside degradation during food processing?
Stevioside is generally stable under many processing conditions, but its degradation is primarily influenced by a combination of factors including low pH (high acidity), high temperatures, and prolonged exposure times.[1][2] Stress factors such as acid and base hydrolysis, thermal heating, oxidation, and exposure to UV light can also lead to the breakdown of glycosidic bonds in the molecule.[3][4]
Q2: How does the pH level of a food matrix affect the stability of stevioside?
The pH of the medium is a critical factor. Stevioside demonstrates good stability in a pH range of 2.0 to 10.0.[3][5] However, under strongly acidic conditions (pH ≤ 3.0), its hydrolysis rate increases significantly.[1] For instance, complete degradation of stevioside has been observed at pH 2.0 when heated to 80°C for 72 hours.[1][6] In contrast, it is more stable in acid hydrolysis compared to basic solutions, where total degradation can occur under conditions like 0.1 M NaOH at 80°C for 8 hours.[3]
Q3: What is the impact of high temperatures on stevioside stability?
Temperature plays a crucial role, often in conjunction with pH. As a solid, stevioside is stable up to 120°C, but decomposition begins at temperatures exceeding 140°C.[5][7] In aqueous solutions, the degradation is highly temperature-dependent, especially at low pH. For example, at pH 3 and 80°C, up to 55% degradation can occur after 72 hours.[1] Dry heating at 105°C for 48 hours has been shown to cause as much as 91% degradation.[3][4]
Q4: Can enzymatic activity in food matrices degrade stevioside?
Yes, certain enzymes can hydrolyze stevioside. While digestive enzymes in the upper gastrointestinal tract do not typically break it down, bacterial flora in the lower intestine can degrade it to steviol.[8] In food processing, enzymatic browning or other enzyme-catalyzed reactions could potentially affect stevioside, although this is less commonly cited as a primary degradation pathway compared to heat and acid. Some processes even use enzymes like β-glucosidase or β-galactosidase to intentionally modify or hydrolyze stevioside to produce other steviol glycosides like Rubusoside (Ru) or steviol itself.[9][10]
Q5: My stevioside concentration is decreasing in an acidic beverage formulation. What could be the cause and how can I prevent it?
The loss of stevioside in acidic beverages is a common issue resulting from acid hydrolysis, which is accelerated by heat and storage time. The combination of low pH (typically 2.5-3.5 in carbonated drinks) and processing temperatures (like pasteurization) or prolonged storage can break the glycosidic bonds, converting stevioside into steviolbioside and eventually steviol.[1][2]
Troubleshooting Steps:
-
pH Management: If possible, adjust the pH to be as high as the formulation allows while maintaining product quality. Degradation significantly increases at pH levels below 3.0.[1]
-
Temperature Control: Minimize heat exposure. Use High-Temperature Short-Time (HTST) pasteurization instead of prolonged heating. Store the final product at lower temperatures.
-
Protective Ingredients: The presence of other compounds, like ascorbic acid, has been shown to have a protective effect against the degradation of stevioside.[5]
-
Use More Stable Glycosides: Rebaudioside A, another steviol glycoside, is generally more stable than stevioside in acidic conditions and could be considered as an alternative or used in combination.[2]
Stevioside Degradation Data
The following tables summarize quantitative data on stevioside degradation under various experimental conditions.
Table 1: Effect of pH and Temperature on Stevioside Degradation
| pH | Temperature (°C) | Time (hours) | Degradation (%) | Reference |
| 2.0 | 80 | 72 | 100 | [1][6] |
| 3.0 | 80 | 72 | 35 - 55 | [1][6] |
| 2.0 - 6.5 | 50 | 72 | No significant degradation | [1][6] |
| 1.0 | 80 | 2 | 100 | [7] |
| Not Specified | 105 (Dry Heat) | 48 | 91 | [3][4] |
| Not Specified | 120 (Solid) | 1 | Stable | [5][7] |
| Not Specified | >140 (Solid) | 1 | Decomposition begins | [5][7] |
Table 2: Degradation of Stevioside under Various Stress Conditions
| Stress Condition (Aqueous) | Time (hours) | Degradation (%) | Reference |
| 0.1 M HCl, 80°C | 8 | 81 | [3] |
| 0.1 M NaOH, 80°C | 8 | 100 | [3] |
| Distilled Water, 80°C | 8 | 25 | [3] |
| Phosphoric Acid, 80°C | 8 | 98 | [3] |
| Citric Acid, 80°C | 8 | 86 | [3] |
| UV 254nm Exposure (in 0.1M NaOH) | Not Specified | 91.1 | [3] |
| UV 254nm Exposure (in Water) | Not Specified | 53.5 | [3] |
Visualizing Degradation and Troubleshooting
Stevioside Hydrolysis Pathway
This diagram illustrates the stepwise acid-catalyzed hydrolysis of stevioside. The process involves the sequential cleavage of glucose units, first forming steviolbioside, then steviolmonoside, and ultimately the aglycone steviol.
Caption: Acid-catalyzed degradation pathway of stevioside to steviol.
Troubleshooting Workflow for Stevioside Loss
If you observe unexpected degradation of stevioside, use this logical workflow to identify the potential cause.
Caption: A decision tree for troubleshooting stevioside degradation.
Experimental Protocols
Protocol: Analysis of Stevioside Degradation by HPLC
This protocol outlines a standard method for quantifying stevioside and its degradation products in a food matrix using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of stevioside and its primary degradation products (e.g., steviolbioside, steviol) over time under specific processing or storage conditions.
Materials:
-
HPLC system with UV or ELS detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[11]
-
Stevioside standard
-
Standards for degradation products (if available)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer or Formic acid
-
Carrez solutions (I and II) for sample cleanup (for dairy/protein-rich matrices)[11]
-
Syringe filters (0.25 or 0.45 µm)
Methodology:
-
Sample Preparation:
-
Liquid Samples (e.g., Beverages): Degas carbonated samples by ultrasonication. Filter the sample through a 0.25 µm syringe filter prior to injection.[11]
-
Semi-Solid Samples (e.g., Yogurt, Jam): Weigh 2g of the sample into a centrifuge tube. Add distilled water and vortex to mix. For protein/fat-containing samples, add Carrez I and II solutions to precipitate interfering components. Centrifuge at high speed (e.g., 8000g for 15 min). Collect the supernatant and filter through a syringe filter.[11]
-
Solid Samples: Extract with hot water or a suitable solvent, followed by filtration and cleanup steps similar to semi-solid samples.
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic mobile phase is commonly used, consisting of a mixture of acetonitrile and an acidic aqueous buffer. A typical ratio is 32:68 (v/v) acetonitrile to 10 mM sodium phosphate buffer (adjusted to pH 2.6).[11]
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 210 nm is standard.[12] Evaporative Light Scattering (ELS) detection can also be used for compounds that do not absorb strongly in the UV region.[12]
-
Injection Volume: 10-20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of stevioside at known concentrations (e.g., 0.05 to 0.5 mg/mL).
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of stevioside in the samples by comparing their peak areas to the calibration curve. Degradation products can be identified by comparing their retention times to their respective standards or by using HPLC-MS for structural confirmation.[1][3]
-
Experimental Workflow Diagram
Caption: General workflow for analyzing stevioside stability via HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mjfas.utm.my [mjfas.utm.my]
- 4. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 7. scispace.com [scispace.com]
- 8. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. steviashantanu.com [steviashantanu.com]
- 11. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimization of HPLC-MS Parameters for Stevioside Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC-MS analysis of stevioside and related steviol glycosides.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of stevioside by HPLC-MS.
Question: Why am I observing poor peak shape or peak tailing for my stevioside standard?
Answer: Poor peak shape for stevioside can be attributed to several factors related to the chromatography. Here are some common causes and solutions:
-
Secondary Interactions with the Column: Steviol glycosides can exhibit secondary interactions with residual silanols on C18 columns.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject. Check for linearity by running a calibration curve.
-
Question: I am seeing a high background signal or matrix effects in my sample analysis. How can I reduce this?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in HPLC-MS, especially with complex sample matrices like food and beverages.[5]
-
Improve Sample Preparation: Thorough sample cleanup is crucial.
-
Solution: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds.[2] Common SPE sorbents for this application include polymeric reversed-phase materials.
-
-
Dilution: Diluting the sample can mitigate matrix effects, although this may compromise sensitivity if the analyte concentration is low.
-
Use a Diverter Valve: Program the divert valve to send the highly polar, unretained components at the beginning of the run to waste, only directing the eluent containing the analytes of interest to the mass spectrometer.
-
Optimize Ionization Source Parameters: Adjusting parameters like nebulizer gas flow, drying gas flow, and temperature can help to minimize the impact of co-eluting matrix components on the ionization process.
Question: My results show inconsistent retention times for stevioside. What could be the cause?
Answer: Fluctuating retention times can compromise the reliability of your analysis.
-
Column Equilibration: Insufficient column equilibration between injections is a frequent cause.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good starting point.
-
-
Mobile Phase Preparation: Inconsistent mobile phase composition will lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use a high-precision pump and consider online mixing if available.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 30-40°C) for better reproducibility.[5]
-
Question: I am having difficulty separating isomeric steviol glycosides, such as stevioside and rebaudioside A. What can I do?
Answer: The co-elution of isomeric steviol glycosides is a known analytical challenge.
-
Optimize Chromatographic Conditions:
-
Solution 1: Adjust the gradient profile. A shallower gradient can improve the resolution of closely eluting compounds.
-
Solution 2: Experiment with different column chemistries. While C18 is common, a BEH amide column has demonstrated good separation for these compounds.[3]
-
Solution 3: Ion mobility mass spectrometry can be employed to separate co-eluting isomers based on their different shapes and sizes (collision cross-sections).
-
-
Mass Spectrometry Resolution:
-
Solution: While these are isomers and have the same mass, ensuring your mass spectrometer is properly calibrated will aid in data quality. The separation must be achieved chromatographically or with ion mobility.
-
Frequently Asked Questions (FAQs)
Question: What is a typical sample preparation procedure for analyzing stevioside in a beverage sample?
Answer: A common procedure involves dilution and filtration. For a non-alcoholic beverage, a sample can be prepared by dissolving it in a mixture of deionized water and acetonitrile (e.g., 80:20 v/v), followed by vortexing and sonication.[5] The final solution is then filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[5] For more complex matrices like yogurt, a protein precipitation step with agents like Carrez I and II may be necessary, followed by centrifugation and SPE cleanup.[5]
Question: What are the recommended HPLC-MS parameters for stevioside analysis?
Answer: Optimized parameters can vary depending on the specific instrument and sample matrix. However, the following tables summarize commonly used starting conditions.
HPLC Parameters
| Parameter | Typical Value |
| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) or BEH Amide (e.g., 150 x 2.1 mm, 1.7 µm)[3][5] |
| Mobile Phase A | 0.05% Formic Acid in Water[3] or 10 mM Ammonium Formate (pH 3.0)[6] |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.3 - 0.4 mL/min[3][5] |
| Column Temperature | 30 - 35°C[3][5] |
| Injection Volume | 5 µL[3][5] |
| Gradient Elution | A gradient starting with a high percentage of aqueous phase and increasing the organic phase over time is typical for reversed-phase chromatography.[3][5] |
Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Selected Reaction Monitoring (SRM) or Tandem Mass Spectrometry (MS/MS) |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temperature | 350°C[2] |
| Capillary Voltage | 4500 V[2] |
Question: What are the characteristic mass transitions for stevioside in MS/MS analysis?
Answer: In negative ion mode, stevioside ([M-H]⁻ at m/z 803.3) fragments through the sequential loss of glucose units (162 Da). The most common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Description |
| Stevioside | 803.3 | 641.3, 479.3, 317.2 | [M-H-Glc]⁻, [M-H-2Glc]⁻, [M-H-3Glc]⁻ (Steviol)[7][8] |
| Rebaudioside A | 965.4 | 803.3, 641.3, 479.3 | [M-H-Glc]⁻, [M-H-2Glc]⁻, [M-H-3Glc]⁻ |
Experimental Protocols
Methodology for Stevioside Analysis in a Beverage Sample
-
Sample Preparation:
-
Homogenize the beverage sample.
-
Weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of a solution of deionized water and acetonitrile (80:20 v/v).[5]
-
Vortex the mixture for 1 minute.
-
Sonicate in an ultrasonic bath for 10 minutes.[5]
-
Adjust the final volume to 10 mL with the water/acetonitrile solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.[5]
-
-
HPLC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample into the HPLC-MS system.
-
Perform the chromatographic separation using a C18 column and a gradient elution with mobile phases consisting of 0.05% formic acid in water and 0.05% formic acid in acetonitrile.[5]
-
Analyze the eluent using a mass spectrometer operating in negative ESI mode with SRM detection.
-
Monitor the transition of m/z 803.3 -> 641.3 for the quantification of stevioside.
-
Visualizations
Caption: Experimental workflow for the analysis of stevioside in beverages.
Caption: Troubleshooting guide for poor peak shape in stevioside analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
Technical Support Center: Stability of Stevioside in Varying pH Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of stevioside in solutions with varying pH levels. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of stevioside in aqueous solutions at different pH values?
A1: Stevioside is relatively stable in a pH range of 2.0 to 10.0.[1][2] However, its stability is significantly influenced by temperature and the specific acidic or basic conditions. Under strongly acidic conditions (pH 1.0), significant degradation occurs.[1][3] It is more stable in acidic solutions than in basic solutions, where degradation can be total under certain conditions.[1][4]
Q2: What are the primary degradation products of stevioside in acidic and basic solutions?
A2: The primary degradation pathway of stevioside involves the hydrolysis of its glycosidic bonds. This results in the stepwise removal of glucose units, leading to the formation of steviolbioside, steviolmonoside, and ultimately, the aglycone steviol.[1] The breakdown of glycoside bonds occurs at both the C-19 and C-13 positions of the steviol backbone.[1]
Q3: How does temperature affect the stability of stevioside at different pH levels?
A3: Temperature plays a crucial role in the degradation of stevioside. While stable up to 120°C in water, degradation begins at temperatures above 140°C.[1] At elevated temperatures (e.g., 80°C), degradation is significantly accelerated, especially at low pH values. For instance, at pH 3 and 80°C, up to 55% degradation has been observed after 72 hours, and at pH 2 and 80°C, degradation can be complete within the same timeframe.[5][6]
Q4: Are there specific acids that cause more significant degradation of stevioside?
A4: Yes, the type of acid used can influence the rate of degradation. Studies have shown that stevioside degrades more in a phosphoric acid solution compared to a citric acid solution under the same temperature and time conditions.[1]
Q5: Is stevioside stable to light exposure?
A5: Stevioside is generally considered stable and is not significantly affected by light exposure.[1] However, exposure to UV light in solution, particularly in basic conditions, can lead to degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of stevioside into its hydrolysis products (steviolbioside, steviolmonoside, steviol). | Compare the retention times of the unexpected peaks with known standards of stevioside degradation products. Adjust experimental conditions (lower temperature, less extreme pH) to minimize degradation if necessary. |
| Loss of stevioside concentration over time in solution | Instability due to pH and/or temperature of the solution. | For optimal stability, maintain the pH of the solution between 4 and 6. If the application requires a more acidic or basic pH, store the solution at lower temperatures (e.g., 4°C) and for a shorter duration. Avoid prolonged exposure to high temperatures. |
| Inconsistent results in stability studies | Variability in experimental conditions such as pH, temperature, and storage time. | Strictly control and monitor the pH, temperature, and duration of your experiments. Use calibrated equipment and ensure consistent solution preparation methods. |
| Complete degradation of stevioside in the sample | Exposure to harsh acidic (pH < 2) or basic conditions, especially at elevated temperatures. | Review your experimental protocol. For forced degradation studies, consider using milder conditions initially to control the rate of degradation. For formulation studies, buffer the solution to a more neutral pH. |
Data on Stevioside Degradation
Table 1: Percentage Degradation of Stevioside under Various Stress Conditions
| Stressor | Conditions | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 8 hours | 81%[1][4] |
| 0.1 M Phosphoric Acid, 80°C, 8 hours | 98%[1] | |
| 0.1 M Citric Acid, 80°C, 8 hours | 86%[1] | |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 8 hours | 100%[1][4] |
| Neutral Hydrolysis | Distilled Water, 80°C, 8 hours | 25%[1][4] |
| Thermal (Dry Heat) | 105°C, 48 hours | 91%[1] |
| Oxidation | 10% H₂O₂, 72 hours | Significant oxidation observed[1] |
| UV Exposure (254 nm) | Distilled Water | 53.5%[1] |
| 0.1 M HCl | 54.4%[1] | |
| 0.1 M NaOH | 91.1%[1] |
Table 2: Stability of Stevioside in Acidic Solutions at Different Temperatures over 72 hours
| pH | Temperature | Degradation (%) |
| 2-6.5 | 50°C | No significant degradation[5][6] |
| 3 | 80°C | Up to 55%[5][6] |
| 2 | 80°C | 100% (Complete degradation)[5][6] |
Experimental Protocols
Forced Degradation Study of Stevioside
This protocol is a generalized procedure based on common methodologies for assessing the stability of stevioside under stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of stevioside standard in a suitable solvent (e.g., distilled water, methanol) to prepare a stock solution of a specific concentration (e.g., 500 µg/mL).
2. Acid and Base Hydrolysis:
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl, 0.1 M H₃PO₄).
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH).
-
For neutral hydrolysis, mix an aliquot of the stock solution with an equal volume of distilled water.
-
Incubate the solutions at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 8 hours).
-
After incubation, cool the solutions to room temperature and neutralize them if necessary.
3. Thermal Degradation (Dry Heat):
-
Place a known amount of solid stevioside in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).
-
After heating, dissolve the residue in a known volume of solvent for analysis.
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 10% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period (e.g., 72 hours), protected from light.
5. Photodegradation:
-
Expose an aliquot of the stock solution in a suitable transparent container to a UV light source (e.g., 254 nm) for a specific duration.
-
A control sample should be kept in the dark under the same conditions.
6. Sample Analysis (RP-HPLC):
-
Analyze the stressed samples using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v), often with a small amount of an acid modifier like trifluoroacetic acid (TFA).[1]
-
Flow Rate: Typically around 0.6 mL/min.[1]
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Quantify the amount of remaining stevioside and any degradation products by comparing peak areas with a standard calibration curve.
Visualizations
Caption: Experimental workflow for a forced degradation study of stevioside.
References
How to resolve co-eluting steviol glycosides in liquid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges with co-eluting steviol glycosides in liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating steviol glycosides using liquid chromatography?
Steviol glycosides are structurally similar, sharing a common steviol aglycone with different sugar moieties. This structural similarity leads to close elution times and potential co-elution, making their separation challenging. The high polarity of these compounds can also lead to poor retention on traditional reversed-phase columns. Furthermore, the presence of numerous minor glycosides in complex mixtures, such as stevia extracts, requires high-resolution chromatographic methods for accurate quantification.[1][2]
Q2: Which chromatographic modes are most effective for separating co-eluting steviol glycosides?
Both Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are commonly used.
-
RPLC , particularly with C18 columns, is a widely used technique.[1] However, achieving baseline separation for critical pairs like stevioside and rebaudioside A can be difficult.[3]
-
HILIC is well-suited for separating these polar compounds and can offer superior selectivity and resolution compared to RPLC.[4][5][6] Amide and amino-based columns are frequently employed in HILIC mode.[3][4][7]
-
Mixed-Mode Chromatography , combining HILIC and ion-exchange mechanisms, can also provide excellent separation of multiple steviol glycosides.[8]
Q3: How does column chemistry affect the separation of steviol glycosides?
The choice of stationary phase is critical for resolving co-eluting steviol glycosides:
-
C18 Columns: While standard for RPLC, they may not provide sufficient resolution for all steviol glycoside pairs.[3] Newer generation C18 columns, such as those with high-purity silica and specific bonding technologies (e.g., HSS T3), can offer improved performance.[1][9]
-
Amino Columns: These are versatile and can be operated in both normal-phase and HILIC modes, often providing good separation of polar steviol glycosides.[2][3]
-
Amide Columns: Sub-2 µm amide columns have demonstrated high resolution for the separation of a wide range of steviol glycosides.[4][7]
-
HILIC-specific Columns: Columns with diol, polyacrylamide, or other polar modifications are designed for HILIC separations and can exhibit high selectivity for these compounds.[4]
Q4: What are the recommended detection methods for steviol glycosides?
-
UV Detection: Commonly set at 210 nm, this is a standard method but can be challenging due to the weak UV absorbance of steviol glycosides.[8]
-
Evaporative Light Scattering Detection (ELSD): This is a universal detection method that is not dependent on the chromophoric properties of the analytes and can be more sensitive for certain glycosides.[8][10]
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique that allows for the unambiguous identification and quantification of steviol glycosides, even at low concentrations.[3][6][7] It is particularly useful for complex matrices and for identifying novel or minor glycosides.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid chromatography analysis of steviol glycosides.
Issue 1: Poor resolution of critical pairs (e.g., Rebaudioside A and Stevioside).
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition:
-
Action: Optimize the mobile phase. In RPLC, fine-tuning the acetonitrile/water ratio is crucial.[1] Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase can improve peak shape and resolution.[7][8] In HILIC, adjusting the water content in the acetonitrile mobile phase is the primary way to control retention and selectivity.[6]
-
-
Suboptimal Column Chemistry:
-
Incorrect Column Temperature:
Issue 2: Poor peak shape (tailing or fronting).
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Action: Modify the mobile phase. Adding a buffer or an acidic modifier can help to suppress silanol interactions and improve peak symmetry.
-
-
Sample Overload:
-
Action: Reduce the injection volume or the sample concentration.
-
-
Inappropriate Sample Solvent:
-
Action: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. For RPLC, the sample solvent should be weaker (more aqueous) than the mobile phase. For HILIC, the sample solvent should be stronger (more organic).
-
Issue 3: Low sensitivity and difficulty in detecting minor glycosides.
Possible Causes & Solutions:
-
Inadequate Detector Settings:
-
Action: Optimize detector parameters. For UV detection, ensure the wavelength is set appropriately (typically 210 nm).[8]
-
-
Low Analyte Concentration:
-
Matrix Effects:
-
Action: Implement a sample clean-up step to remove interfering components from the sample matrix. Solid-phase extraction (SPE) can be effective for this purpose.
-
Experimental Protocols
Protocol 1: Improved JECFA RPLC Method for Steviol Glycoside Separation
This protocol is an optimized version of the JECFA recommended method for improved resolution.[1]
| Parameter | Condition |
| System | Arc™ Premier System |
| Column | XSelect Premier HSS T3, 2.5 µm, 4.6 mm x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Refer to the original publication for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 45 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 210 nm |
Protocol 2: HILIC Method for High-Resolution Separation
This protocol utilizes a sub-2 µm amide column for the separation of a wide range of steviol glycosides.[7]
| Parameter | Condition |
| System | UHPLC System |
| Column | BEH Amide, 1.7 µm, 2.1 mm x 150 mm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile |
| Gradient | 13–17% A in 5 min, 17–20% A in 5 min, 20–35% A in 5 min, 35–50% B in 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection | Orbitrap Mass Spectrometer (Negative Ion Mode) |
Visualizations
Caption: A generalized workflow for the analysis of steviol glycosides.
Caption: Troubleshooting logic for poor resolution of steviol glycosides.
References
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of hydrophilic interaction and reversed phase liquid chromatography coupled with tandem mass spectrometry for the determination of eight artificial sweeteners and common steviol glycosides in popular beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. waters.com [waters.com]
- 10. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Addressing and correcting for matrix effects in Stevioside quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Stevioside and addressing matrix effects in various sample types.
Troubleshooting Guides
Issue: Poor peak shape (fronting, tailing, or splitting) in my chromatogram.
-
Possible Cause 1: Column Overload.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was too concentrated.
-
-
Possible Cause 2: Column Contamination.
-
Solution: Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE), before injection. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Possible Cause 3: Inappropriate Mobile Phase.
-
Possible Cause 4: Instrument Issues.
-
Solution: Check for a dirty ion source in the mass spectrometer, as this can lead to poor peak shape.[3] Ensure proper injection techniques are being used.
-
Issue: Inconsistent or drifting retention times.
-
Possible Cause 1: Column Blockage.
-
Possible Cause 2: Changes in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.[3]
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a column thermostat to maintain a consistent temperature, as temperature variations can affect retention times.[1]
-
Issue: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Ion Suppression due to Matrix Effects.
-
Solution: This is a common issue where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[4][5]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) to remove interfering compounds.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Use an Internal Standard: A suitable internal standard that is similarly affected by the matrix can compensate for signal suppression.
-
Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.[4]
-
-
-
-
Possible Cause 2: Suboptimal Mass Spectrometry Conditions.
-
Solution: Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for Stevioside. Negative ion mode is often preferred for steviol glycosides due to higher signal response.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my Stevioside quantification?
A1: Matrix effects are the alteration of analyte ionization in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[4] The extent of the matrix effect depends on the complexity of the sample matrix, the sample preparation procedure, and the chromatographic and mass spectrometric conditions.[5]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank sample extract at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. The percentage of the absolute matrix effect (%MEA) can be calculated to quantify this. A %MEA of 100% indicates no matrix effect, while values below 100% suggest ion suppression and values above 100% indicate ion enhancement.[4]
Q3: What are the best sample preparation techniques to minimize matrix effects for different food samples?
A3: The optimal sample preparation method depends on the food matrix:
-
Dairy Products (e.g., milk, yogurt): These complex matrices require the removal of proteins and fats. A common and effective method is Carrez precipitation, followed by centrifugation.[1][2]
-
Beverages (e.g., carbonated water): Simpler matrices like beverages can often be prepared by simple dilution with an appropriate solvent (e.g., water/acetonitrile mixture) and filtration.[1]
-
Complex Solid Foods (e.g., jam, chewing gum): These may require an initial extraction with water, followed by a cleanup step like Solid Phase Extraction (SPE) to remove sugars and other interfering compounds.[1]
Q4: When should I use an internal standard versus a matrix-matched calibration curve?
A4: Both are excellent strategies to correct for matrix effects.
-
Internal Standard (IS): An IS is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks at a constant concentration. It is particularly useful for correcting for variations in sample preparation and injection volume, as well as signal suppression or enhancement.[1]
-
Matrix-Matched Calibration Curve: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This approach is highly effective because the standards and samples experience the same matrix effects.[4] The choice between them can depend on the availability of a suitable internal standard and a representative blank matrix. In many cases, using both an internal standard and a matrix-matched calibration provides the most robust and accurate results.
Q5: What are some suitable internal standards for Stevioside analysis?
A5: The choice of internal standard should ideally have similar chromatographic behavior and ionization efficiency to Stevioside. Some reported internal standards for steviol glycoside analysis include Neotame and Warfarin.[1] Synthesized analogs of steviol glycosides can also serve as excellent internal standards.
Data Presentation
Table 1: Matrix Effect on Stevioside Quantification in Various Food Matrices
| Food Matrix | Analyte Concentration (mg/L) | Absolute Matrix Effect (%MEA) | Type of Matrix Effect |
| Beverage | 0.2 | 93.14 ± 4.67 | Slight Suppression |
| 0.5 | 106.29 ± 3.59 | Slight Enhancement | |
| 1.0 | 97.86 ± 4.74 | Minimal Effect | |
| Yogurt | 0.2 | 73.29 ± 3.25 | Significant Suppression |
| 0.5 | 75.29 ± 3.25 | Significant Suppression | |
| 1.0 | 82.57 ± 2.57 | Moderate Suppression | |
| Snack | 0.2 | 120.00 ± 1.83 | Moderate Enhancement |
| 0.5 | 96.86 ± 1.77 | Minimal Effect | |
| 1.0 | 96.57 ± 1.62 | Minimal Effect |
Data adapted from a study on the validation of a UHPLC-ESI-MS/MS method for determining steviol glycosides. The %MEA was calculated by comparing the peak area of the standard in solution to the peak area of the standard spiked into the sample matrix. A value of 100% indicates no matrix effect.[4]
Experimental Protocols
Protocol 1: Carrez Precipitation for Dairy Samples
This protocol is designed to remove proteins and fats from dairy matrices like milk and yogurt.[6][7]
-
Sample Preparation: Weigh an appropriate amount of the homogenized dairy sample (e.g., 1-10 g) into a beaker.[7] Add approximately 60 mL of distilled water and mix thoroughly. For solid or semi-solid samples, homogenization may be required.[7]
-
Reagent Addition:
-
pH Adjustment: Check the pH of the mixture and adjust to approximately 7.5-8.0 using sodium hydroxide solution (e.g., 100 mM) if necessary.[7]
-
Volume Adjustment and Centrifugation: Quantitatively transfer the mixture to a 100 mL volumetric flask and bring to volume with distilled water. Mix well. Transfer an aliquot to a centrifuge tube and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitate.[7]
-
Supernatant Collection: Carefully collect the clear supernatant for analysis. This supernatant can be directly injected or further diluted as needed.
Protocol 2: Solid Phase Extraction (SPE) for Complex Matrices
This is a general protocol for cleaning up complex sample extracts, such as those from jams or plant materials, using SPE.[8][9]
-
Conditioning: Activate the SPE sorbent by passing 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge. Do not allow the sorbent to dry.[8]
-
Equilibration: Equilibrate the sorbent by passing 1-2 column volumes of a solvent that matches the sample matrix (e.g., water or a buffer at the same pH as the sample).[8]
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge at a moderate flow rate (e.g., 0.5-1 mL/min) to allow for analyte retention.[8]
-
Washing: Wash the cartridge with 1-3 mL of a solvent that is strong enough to remove weakly bound interferences but not the analyte of interest. This step may require optimization.[8]
-
Elution: Elute the retained Stevioside from the cartridge using a small volume of a strong solvent that disrupts the analyte-sorbent interaction. Collect the eluate for analysis.[8]
-
Post-Elution Processing: If necessary, the eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analyte.[8]
Protocol 3: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the general steps for creating a matrix-matched calibration curve.[10][11]
-
Prepare Blank Matrix Extract: Obtain a sample of the matrix (e.g., yogurt, beverage) that is known to be free of Stevioside. Process this blank matrix using the same sample preparation method as for the unknown samples.[10]
-
Prepare Standard Stock Solutions: Prepare a series of standard stock solutions of Stevioside in a pure solvent (e.g., methanol or water/acetonitrile) at known concentrations.[10]
-
Spike the Blank Matrix Extract: Create a series of calibration standards by spiking known volumes of the standard stock solutions into aliquots of the blank matrix extract. This will result in a set of calibration standards with increasing concentrations of Stevioside in the same matrix as the samples.[11]
-
Construct the Calibration Curve: Analyze the matrix-matched calibration standards using the same analytical method as the unknown samples. Plot the peak area (or peak area ratio if using an internal standard) against the known concentration of Stevioside to generate the calibration curve.[10]
Visualizations
Caption: Workflow for Addressing Matrix Effects in Stevioside Quantification.
Caption: Troubleshooting Logic for Inaccurate Stevioside Quantification.
References
- 1. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. libios.fr [libios.fr]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Enhancing Stevioside Biotransformation
Welcome to the technical support center for the biotransformation of stevioside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of stevioside biotransformation?
The main objective is to improve the taste profile of stevioside, which is often associated with a bitter aftertaste.[1][2] Biotransformation, typically through enzymatic glycosylation, converts stevioside into other steviol glycosides like Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M). These compounds have a more desirable, sugar-like taste with less bitterness.[1][3][4][5]
Q2: Which enzymes are commonly used for the biotransformation of stevioside?
The most frequently used enzymes are UDP-glucosyltransferases (UGTs) and cyclodextrin glucanotransferases (CGTases).[3][5]
-
UGT76G1 , from Stevia rebaudiana, is a key enzyme that specifically converts stevioside to Rebaudioside A.[1][5][6]
-
CGTases , sourced from various bacteria like Alkalihalobacillus oshimensis, are used for broader glucosylation of steviol glycosides.[3]
-
Other enzymes like sucrose synthase can be coupled with UGTs to regenerate the expensive UDP-glucose cofactor.[4][5]
Q3: What are the typical starting materials and products in stevioside biotransformation?
-
Starting Substrate: Stevioside, either in a purified form or as a component of a Stevia leaf extract.
-
Glycosyl Donor: A source of glucose units. For UGTs, this is typically UDP-glucose.[5] For CGTases, less expensive donors like soluble starch or cyclodextrins are used.[2][3]
-
Primary Product: Rebaudioside A is a common target. However, depending on the enzyme and reaction conditions, other valuable products like Reb D and Reb M can also be synthesized.[4][7]
Q4: What analytical methods are used to monitor the biotransformation process?
High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying stevioside, Rebaudioside A, and other steviol glycosides.[3][8][9] Other techniques include Thin Layer Chromatography (TLC) and Mass Spectrometry (MS).[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion Rate / Low Yield | 1. Suboptimal reaction conditions (pH, temperature).2. Insufficient enzyme concentration or activity.3. Low concentration of the glycosyl donor (e.g., UDP-glucose, starch).4. Enzyme inhibition by substrate or product.5. Inactive or denatured enzyme. | 1. Optimize pH and temperature for your specific enzyme. Refer to the enzyme's datasheet or relevant literature. (See Table 1 for examples).2. Increase the enzyme-to-substrate ratio.[1]3. Ensure an adequate supply of the glycosyl donor. For UGTs, consider implementing a UDP-glucose regeneration system.[5]4. Adjust the initial substrate concentration to avoid inhibition. Some enzymes exhibit lower activity at very high substrate levels.[3][10]5. Verify the storage conditions and age of your enzyme. Perform an activity assay to confirm its functionality. |
| Formation of Undesired Byproducts | 1. Lack of enzyme specificity.2. Presence of contaminating enzymes in a crude extract.3. Non-specific transglycosylation reactions. | 1. Use a highly specific recombinant enzyme if possible (e.g., UGT76G1 for Reb A synthesis).2. Purify your enzyme to remove other enzymatic activities.3. Modify reaction conditions (e.g., pH, temperature) to favor the desired reaction. Some enzymes, like β-amylase, can be used to trim unwanted glucose chains.[2] |
| High Cost of Cofactors (UDP-glucose) | 1. UDP-glucose is stoichiometrically consumed by UGTs and is expensive. | 1. Implement a cofactor regeneration system. A common approach is to couple the reaction with sucrose synthase (e.g., AtSUS1) and sucrose, which regenerates UDP-glucose from the UDP byproduct.[5]2. Use whole-cell biocatalysis where the host organism (e.g., Saccharomyces cerevisiae) provides the UDP-glucose.[7] |
| Inconsistent Results Between Batches | 1. Variability in the purity of stevioside extract.2. Inconsistent enzyme activity.3. Poor control over reaction parameters. | 1. Use a consistent source of highly purified stevioside. If using extracts, quantify the stevioside content before each experiment.2. Prepare a large batch of enzyme and aliquot for consistent activity across experiments.3. Carefully control and monitor pH, temperature, and mixing for each reaction. |
Data Presentation
Table 1: Optimized Conditions for Stevioside Biotransformation
| Enzyme System | Substrate(s) | Optimal Temperature | Optimal pH | Conversion Rate / Yield | Reference |
| CGTase-13 from A. oshimensis | 10 g/L Steviol Glycosides, 50 g/L Soluble Starch | < 40°C | Not Specified | 86.1% (Stevioside), 90.8% (Reb A) | [3] |
| Recombinant UGT76G1 & AtSUS1 | 2.4 mM Stevioside, 7.2 mM Sucrose, 0.006 mM UDP | Not Specified | Not Specified | 78% Reb A Yield | [5] |
| S. cerevisiae (engineered) | 10.0 g/L Stevioside | Not Specified | Not Specified | 12.5 g/L Reb M (77.9% yield) | [7] |
| β-glucosidase from Streptomyces sp. GXT6 | Stevioside | 50°C | 8.5 | 98.2% conversion to 78.8% Rubusoside | [11] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of Stevioside to Rebaudioside A using UGT76G1 with UDP-Glucose Regeneration
This protocol is adapted from methodologies demonstrating the efficient conversion of stevioside to Rebaudioside A by coupling a UGT with a sucrose synthase for cofactor regeneration.[5]
Materials:
-
Recombinant UGT76G1 enzyme
-
Recombinant Sucrose Synthase (e.g., AtSUS1)
-
Stevioside (high purity)
-
Sucrose
-
Uridine Diphosphate (UDP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for analysis
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:
-
Stevioside: 2.4 mM
-
Sucrose: 7.2 mM
-
UDP: 0.006 mM
-
UGT76G1: Optimal concentration (to be determined empirically, start with 0.1 mg/mL)
-
AtSUS1: Optimal concentration (to be determined empirically, start with 0.1 mg/mL)
-
Reaction Buffer: to final volume (e.g., 1 mL)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37°C) with gentle shaking for 30 hours.
-
Sampling: Take samples at various time points (e.g., 0, 6, 12, 24, 30 hours) to monitor the progress of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation (e.g., 95°C for 5 minutes). Centrifuge to pellet the precipitated enzymes.
-
Analysis: Analyze the supernatant using a validated HPLC method to quantify the concentrations of stevioside and Rebaudioside A.
Protocol 2: Biotransformation using CGTase and Soluble Starch
This protocol is based on the use of a cyclodextrin glucanotransferase for the glucosylation of steviol glycosides.[3]
Materials:
-
Cyclodextrin Glucanotransferase (CGTase)
-
Steviol Glycoside mixture (or purified stevioside)
-
Soluble Starch
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.0)
-
HPLC system for analysis
Procedure:
-
Prepare the Substrate Solution: Dissolve the steviol glycosides (e.g., 10 g/L) and soluble starch (e.g., 50 g/L) in the reaction buffer.
-
Enzyme Addition: Add the CGTase to the substrate solution to initiate the reaction. The optimal enzyme concentration should be determined experimentally.
-
Incubation: Incubate the mixture at the optimal temperature for the specific CGTase (e.g., below 40°C for CGTase-13) with agitation for 18-24 hours.[3]
-
Reaction Monitoring: Periodically take samples and terminate the enzymatic reaction by boiling for 10 minutes.
-
Analysis: Centrifuge the samples to remove any insoluble material. Analyze the supernatant by HPLC to determine the conversion of stevioside and the formation of glucosylated products.
Visualizations
Caption: Simplified biosynthesis pathway of major steviol glycosides.
Caption: Experimental workflow for UGT-mediated biotransformation.
References
- 1. Investigations into Enzymatic Bioconversion to Form Rebaudioside A from Stevioside | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. steviashantanu.com [steviashantanu.com]
- 3. Efficient Bioconversion of Stevioside and Rebaudioside A to Glucosylated Steviol Glycosides Using an Alkalihalobacillus oshimesis-Derived Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Assessment RP1084 Outcome of Assessment of the Modification of use of Steviol Glycosides (E 960) from Stevia Leaf Extract Produced by Enzymatic Bioconversion | National Agricultural Library [nal.usda.gov]
- 5. Efficient enzymatic production of rebaudioside A from stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Stevia rebaudiana Transformation System and In vitro Enzyme Assays Reveal Novel Insights into UGT76G1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 9. postepyfitoterapii.pl [postepyfitoterapii.pl]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Stevioside Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of stevioside, a key sweetening compound naturally found in Stevia rebaudiana. As the food and pharmaceutical industries increasingly utilize steviol glycosides as sugar substitutes, robust and validated analytical methods are crucial for quality control, formulation development, and regulatory compliance. This document outlines and compares a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS).
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of different analytical methods for the determination of stevioside and other steviol glycosides. This data has been compiled from various validation studies to provide an objective comparison.
| Parameter | UHPLC-ESI-MS/MS [1] | HPLC-UV [2][3] | HPTLC-MS |
| Linearity Range | 0.2 - 1.0 mg L⁻¹ | 1 - 50 mg/kg[2], 5.0 - 75 µg/ml[3] | Not explicitly stated, qualitative focus |
| Coefficient of Determination (R²) | 0.9911 - 1.0000 | ≥0.999[2], 0.9999[3] | Not applicable |
| Limit of Detection (LOD) | 0.003 - 0.078 µg g⁻¹ | 0.11 - 0.56 mg/kg[2], 0.02 µg/ml[3] | Not explicitly stated, high sensitivity |
| Limit of Quantification (LOQ) | 0.011 - 0.261 µg g⁻¹ | 0.33 - 1.69 mg/kg[2], 0.05 µg/ml[3] | Not explicitly stated |
| Accuracy (% Recovery) | 80 - 120% | 84.71 - 103.98%[2], 97 - 99%[3] | Not explicitly stated |
| Precision (%RSD) | < 2.5% (Intraday and Interday) | 0.16 - 2.83%[2] | Not explicitly stated |
| Analysis Time | ~7 minutes for nine steviol glycosides | ~17 minutes for nine steviol glycosides[2] | Varies, rapid screening |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in peer-reviewed literature.
UHPLC-ESI-MS/MS Method for Steviol Glycoside Determination[1]
This method offers high sensitivity and selectivity, allowing for the rapid quantification of nine steviol glycosides.
-
Sample Preparation (for beverage, yogurt, and snack matrices):
-
Homogenize the sample.
-
Perform a solid-phase extraction (SPE) for cleanup and concentration of the analytes.
-
The final extract is reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase UHPLC column.
-
Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid and acetonitrile.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of each steviol glycoside.
-
HPLC-UV Method for Steviol Glycoside Determination[2]
A widely used and robust method, recommended by the FAO/WHO Joint Expert Committee on Food Additives (JECFA).[2]
-
Sample Preparation (for fermented milk): [2]
-
Precipitation of proteins and fats using Carrez I and II reagents.
-
Centrifugation to separate the solid and liquid phases.
-
Filtration of the supernatant before injection.
-
-
Chromatographic Conditions: [2]
-
System: High-Performance Liquid Chromatography system with a UV-VIS detector.
-
Column: ODS C18 column (e.g., 250 mm length, 4.6 mm inner diameter, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) (e.g., 32:68 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at 210 nm.
-
HPTLC-MS Method for Stevioside and Rebaudioside A Determination[4]
This method is particularly useful for rapid screening and qualitative analysis with minimal sample preparation.
-
Sample Preparation:
-
Stevia Leaves: Extraction with water followed by filtration.
-
Beverages: Decarbonization by ultrasonication, followed by filtration.
-
Sweetener: Dissolution in water.
-
-
Chromatographic Conditions:
-
Plate: HPTLC silica gel plate.
-
Application: Samples and standards are applied as bands.
-
Developing Solvent: A suitable mixture, for example, ethyl acetate, methanol, and water.
-
Derivatization (for visualization): Anisaldehyde-sulfuric acid reagent.
-
-
Mass Spectrometry Conditions:
-
The analyte bands on the HPTLC plate are eluted using a TLC-MS interface and introduced into the mass spectrometer for identification.
-
Mandatory Visualizations
Workflow for a Validated UHPLC-ESI-MS/MS Method
Caption: Workflow of the validated UHPLC-ESI-MS/MS method for stevioside determination.
Comparison of Analytical Method Workflows
Caption: Comparative overview of workflows for different stevioside analytical methods.
References
Cross-validation of Stevioside quantification between different analytical laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of stevioside, a key sweetening compound in Stevia rebaudiana. It focuses on the importance of inter-laboratory cross-validation to ensure the reliability and consistency of analytical results across different laboratories. This is crucial for regulatory compliance, quality control in product formulation, and the overall advancement of research in natural sweeteners.
The Critical Role of Cross-Validation
While single-laboratory validation establishes the performance of a method under specific conditions, inter-laboratory cross-validation, often through round-robin tests, provides a more robust assessment of a method's reproducibility. In such studies, identical samples are analyzed by multiple laboratories, and the results are compared to determine the inter-laboratory precision, often expressed as the relative standard deviation (RSD). A low inter-laboratory RSD indicates a high degree of reproducibility and reliability of the analytical method.
One such inter-laboratory study, the EUSTAS round-robin test, demonstrated that with a standardized method, the inter-laboratory RSD for the analysis of steviol glycosides could be as low as approximately 1.8%.[1] This highlights the potential for achieving high consistency in stevioside quantification when harmonized analytical protocols are adopted.
Comparative Analysis of Analytical Methods
Several analytical techniques are employed for the quantification of stevioside, with High-Performance Liquid Chromatography (HPLC) being the most common, often coupled with various detectors.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) offers higher sensitivity and shorter analysis times.[3][4] High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler and more cost-effective alternative.[5]
The following tables summarize the performance characteristics of these methods based on data from various single-laboratory validation studies.
Table 1: Performance Characteristics of HPLC Methods for Stevioside Quantification
| Parameter | HPLC-UV | HPLC-ELSD |
| Linearity (R²) | ≥0.999[2][6] | 0.9930 (Exponential) |
| Limit of Detection (LOD) | 0.02 - 0.56 mg/kg[2][6] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.05 - 1.69 mg/kg[2][6] | Not explicitly stated |
| Recovery (%) | 83.57 - 104.84%[2] | Not explicitly stated |
| Intra-day Precision (%RSD) | <2.5%[6] | 0.74 - 2.43% |
| Inter-day Precision (%RSD) | <2.5%[6] | Not explicitly stated |
Table 2: Performance Characteristics of UHPLC-MS and HPTLC Methods for Stevioside Quantification
| Parameter | UHPLC-ESI-MS/MS | HPTLC |
| Linearity (R²) | >0.99[3] | 0.996 |
| Limit of Detection (LOD) | 0.003 - 0.078 µg/g[3] | 35 ng/spot |
| Limit of Quantification (LOQ) | 0.011 - 0.261 µg/g[3] | 100 ng/spot |
| Recovery (%) | 80 - 120%[3] | Not explicitly stated |
| Intra-day Precision (%RSD) | 1.1 - 9.3% | Not explicitly stated |
| Inter-day Precision (%RSD) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC-UV and UHPLC-ESI-MS/MS methods.
HPLC-UV Method for Stevioside Quantification
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as sodium phosphate buffer (pH 2.6), in a ratio of approximately 32:68 (v/v) is often employed.[2] An isocratic solvent system of methanol and 0.1% orthophosphoric acid in water (70:30 v/v) has also been reported.[6]
-
Detection Wavelength: Detection is commonly performed at 210 nm or 219 nm.[6]
-
Sample Preparation: Dried and powdered Stevia leaves are extracted with a suitable solvent like methanol or water. The extract is then filtered before injection into the HPLC system.[5][6] For food matrices, a pretreatment step may be necessary to remove interfering substances.[2]
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of stevioside standards. The concentration of stevioside in the sample is then determined from this curve.[2][6]
UHPLC-ESI-MS/MS Method for Steviol Glycoside Quantification
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3][4]
-
Column: A sub-2 µm particle size column, such as a BEH amide column, is used for high-resolution separation.[7]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of an additive like formic acid (e.g., 0.05%) to improve ionization, is typical.[3][7]
-
Flow Rate: Generally in the range of 0.3 mL/min.[7]
-
Ionization Mode: Negative ion mode is often preferred for the analysis of steviol glycosides.[7]
-
Quantification: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes.[8]
-
Sample Preparation: Similar to HPLC, samples are extracted and filtered. For complex matrices like beverages and yogurt, a solid-phase extraction (SPE) cleanup step may be incorporated to remove matrix interferences.[3]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study, also known as a round-robin test.
Caption: Workflow of an inter-laboratory cross-validation study.
Conclusion
The quantification of stevioside is achievable with high precision and accuracy using various analytical techniques. While single-laboratory validations demonstrate the capability of these methods, inter-laboratory cross-validation is paramount for establishing their universal reliability and reproducibility. The findings from round-robin tests, such as the EUSTAS study, underscore the importance of standardized protocols in minimizing inter-laboratory variability. For researchers and industry professionals, adopting and participating in such cross-validation efforts is essential for ensuring the quality and consistency of stevioside quantification, thereby fostering confidence in research findings and commercial products.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. air.unimi.it [air.unimi.it]
- 8. nutrafoods.eu [nutrafoods.eu]
Validating the Generally Recognized as Safe (GRAS) Status of Stevioside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stevioside with other high-intensity sweeteners, focusing on its Generally Recognized as Safe (GRAS) status. The information is supported by experimental data, detailed methodologies for key toxicological studies, and visual representations of relevant biological pathways and regulatory processes.
Executive Summary
Stevioside, a major steviol glycoside extracted from the leaves of Stevia rebaudiana, has been extensively evaluated for its safety and is considered GRAS by major regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Its toxicological profile, metabolic fate, and performance characteristics are compared here with other commonly used high-intensity sweeteners: aspartame, sucrallose, and monk fruit extract.
Comparative Safety and Toxicology
The safety of stevioside and its comparator sweeteners has been established through a battery of toxicological studies. The key quantitative data from these studies are summarized below.
Quantitative Toxicology Data
| Sweetener | Acute Toxicity (LD50) | No-Observed-Adverse-Effect-Level (NOAEL) | Acceptable Daily Intake (ADI) |
| Stevioside | >15,000 mg/kg bw (rats, mice)[1][2] | 970 mg/kg bw/day (chronic, rats, equivalent to 383 mg/kg bw/day as steviol)[3] | 0-4 mg/kg bw/day (as steviol equivalents)[4][5][6] |
| Aspartame | Not established due to low toxicity | 4,000 mg/kg bw/day (chronic, rats)[7] | 50 mg/kg bw/day (FDA)[3][8]; 40 mg/kg bw/day (EFSA)[3][7] |
| Sucralose | >10,000 mg/kg bw (rats)[9] | 1,500 mg/kg bw/day (chronic, rats)[10] | 5 mg/kg bw/day (FDA)[8][11]; 15 mg/kg bw/day (JECFA)[12] |
| Monk Fruit (Mogroside V) | >10,000 mg/kg bw (mice) | 7,070 mg/kg bw/day (male rats), 7,480 mg/kg bw/day (female rats)[4][6] | Not specified (due to low toxicity)[13][14] |
Genotoxicity and Carcinogenicity
Stevioside: Extensive in vitro and in vivo studies have concluded that stevioside is not genotoxic.[15][16] While its metabolite, steviol, showed some evidence of genotoxicity in certain in vitro tests, this was not observed in in vivo studies.[7][10] Long-term carcinogenicity studies in rats have shown no evidence of carcinogenic potential for stevioside.[4][15][17][18][19]
Aspartame: The carcinogenicity of aspartame has been a subject of public debate. However, major regulatory bodies, including the FDA and EFSA, have reviewed the available scientific evidence and concluded that aspartame is safe for human consumption at the current ADI.[3][7][8][20]
Sucralose: Numerous studies have demonstrated that sucralose is not genotoxic and does not pose a carcinogenic risk to humans.[11]
Monk Fruit Extract: Studies on monk fruit extract and its primary sweet component, mogroside V, have shown no evidence of genotoxic or carcinogenic effects.[6][21]
Reproductive and Developmental Toxicity
No adverse effects on fertility, reproduction, or embryonic development have been observed in animal studies with stevioside at doses well above the ADI.[6][12][19] Similarly, studies on aspartame, sucralose, and monk fruit extract have not revealed any reproductive or developmental toxicity.[11][13]
Comparative Performance and Stability
| Sweetener | Sweetness Potency (vs. Sucrose) | Stability to pH | Thermal Stability |
| Stevioside | 200-300x | Stable in a pH range of 2-10[6][22] | Good stability up to 120°C; decomposition may occur at higher temperatures.[6][22][23][24] |
| Aspartame | ~200x | Most stable at pH 4.3; degrades in more acidic or alkaline conditions.[17][25][26][27] | Not heat stable; breaks down at typical baking temperatures.[26] |
| Sucralose | ~600x | Highly stable across a broad pH range.[7][12][13] | Exceptionally heat-stable, suitable for baking and other high-temperature applications.[12][13][28] |
| Monk Fruit (Mogroside V) | 150-250x | Stable at pH 3 and above.[15] | Stable at temperatures up to 150°C.[15][18][29] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This assay is used to evaluate the potential of a substance to induce gene mutations.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[20][30][31][32][33]
-
Methodology:
-
The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[20][31]
-
The mixture is plated on a minimal agar medium lacking the specific amino acid required by the tester strain.
-
After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[32]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test assesses the potential of a substance to cause structural damage to chromosomes.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[11][34][35][36]
-
Methodology:
-
Cell cultures are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9 mix).[11][34]
-
Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
-
The cells are harvested, fixed, and stained.
-
Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.[36]
-
Chronic Toxicity/Carcinogenicity Study (OECD 451)
This long-term study evaluates the potential of a substance to cause cancer and other chronic health effects.
-
Test System: Typically conducted in two rodent species, most commonly rats and mice.[37][38][39][40]
-
Methodology:
-
Animals are administered the test substance daily for the majority of their lifespan (e.g., 24 months for rats).[15][19][38] The substance is usually mixed into their diet.
-
At least three dose levels are used, along with a control group.[38]
-
Throughout the study, animals are observed for clinical signs of toxicity, and their body weight and food consumption are monitored.
-
At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for evidence of tumors and other pathological changes.
-
The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.[37]
-
Mandatory Visualizations
GRAS Notification Process Workflow
Caption: Workflow for the Generally Recognized as Safe (GRAS) notification process in the United States.
Sweet Taste Receptor Signaling Pathway
Caption: Simplified signaling cascade for sweet taste perception mediated by the T1R2/T1R3 receptor.
Insulin Signaling Pathway
Caption: Key steps in the insulin signaling pathway leading to glucose uptake in muscle and fat cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 5. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. d-et.com [d-et.com]
- 13. A Formulator's Guide to Sucralose in Food Production [nutripartners.co]
- 14. FDA GRAS Notice Submission Process and Possible Outcomes — KemmelCal Inc. | GRAS Consulting | FDA GRAS Notifications | Independent GRAS Assessments [kemmelcal.com]
- 15. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quantics.co.uk [quantics.co.uk]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. About the GRAS Notification Program | FDA [fda.gov]
- 20. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. mdpi.com [mdpi.com]
- 22. agritrop.cirad.fr [agritrop.cirad.fr]
- 23. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Aspartame - American Chemical Society [acs.org]
- 27. Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sucralose - Wikipedia [en.wikipedia.org]
- 29. ejfs.journals.ekb.eg [ejfs.journals.ekb.eg]
- 30. eurofins.com.au [eurofins.com.au]
- 31. vivotecnia.com [vivotecnia.com]
- 32. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 33. enamine.net [enamine.net]
- 34. genedirex.com [genedirex.com]
- 35. nucro-technics.com [nucro-technics.com]
- 36. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 37. Oecd 541 guidelines | PPTX [slideshare.net]
- 38. mhlw.go.jp [mhlw.go.jp]
- 39. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 40. policycommons.net [policycommons.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Stevisalioside A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Stevisalioside A, a diterpene glycoside. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products themselves.
Immediate Safety and Handling Protocols
When working with this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment (PPE) is recommended.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
If there is a risk of splashing, safety glasses with side-shields are recommended.[2]
-
For activities with a higher likelihood of dust generation, such as transferring large quantities, consider using a face shield in addition to goggles.[3]
Skin Protection:
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact with the product.[4]
-
Standard laboratory coats should be worn and buttoned to protect street clothing and skin from potential contamination.
Respiratory Protection:
-
Under normal use conditions with adequate ventilation, respiratory protection is typically not required.[1][2]
-
If dust formation is likely or ventilation is inadequate, a NIOSH-approved N95 dust respirator is recommended.[4][5]
-
In situations where exposure limits may be exceeded, ensure proper ventilation and evacuation measures are in place.[2]
Hygiene Measures:
-
Handle this compound in accordance with good industrial hygiene and safety practices.[1][2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
-
Eyewash stations and safety showers should be readily accessible in the work area.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C38H60O18 |
| Molecular Weight | 804.88 g/mol |
| Appearance | White to off-white solid powder[1][6] |
| Melting Point | 198 °C / 388 °F[1][7] |
| Solubility | Insoluble in water[1] |
| Odor | Odorless[6][8] |
| Stability | Stable under normal conditions; hygroscopic[1] |
Experimental Workflow: PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Spill and Disposal Management Plan
In the event of a spill and for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
Spill Response:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[2]
-
Don Appropriate PPE: Before cleaning, equip yourself with the enhanced PPE outlined in the workflow diagram (respirator, goggles, gloves, lab coat).
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Clean-up:
-
Decontamination: Clean the affected area thoroughly with soap and water.[8]
Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[9]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][4]
Disposal Workflow
This diagram provides a step-by-step guide for the safe disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. times-bio.com [times-bio.com]
- 5. chempoint.com [chempoint.com]
- 6. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 7. Stevioside - Safety Data Sheet [chemicalbook.com]
- 8. trade-chem.com [trade-chem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
